molecular formula C15H16BNO3 B1455222 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid CAS No. 913835-36-6

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Cat. No.: B1455222
CAS No.: 913835-36-6
M. Wt: 269.11 g/mol
InChI Key: XMQJSFXFADVYRR-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H16BNO3 and its molecular weight is 269.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJSFXFADVYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657060
Record name {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-36-6
Record name {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 913835-36-6), a specialized derivative of phenylboronic acid (PBA). Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions and their unique ability to interact with diols. This document consolidates the known properties, synthesis, and safety information for this specific compound, while also drawing upon the well-established principles of the broader PBA class to elucidate its mechanistic behavior and project its potential applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its core properties can be defined by its chemical structure and inferred from closely related analogs. The molecule consists of a phenylboronic acid scaffold, a central phenyl ring, and an amide linkage to a 2,3-dimethylphenyl group. This structure imparts a combination of reactivity from the boronic acid moiety and specific steric and electronic properties from the substituted aromatic rings.

PropertyValueSource / Method
CAS Number 913835-36-6ChemicalBook[1]
Molecular Formula C₁₅H₁₆BNO₃Calculated
Molecular Weight 269.11 g/mol Calculated
Appearance White to off-white crystalline powder (inferred from analogs)Inferred from[2][3]
Melting Point Data not availableN/A
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes.Inferred from[4]
Storage Conditions Store at 2-8°C (inferred from analogs)Inferred from

The Chemistry of the Boronic Acid Functional Group

The utility of this compound is fundamentally derived from the unique chemistry of its boronic acid group [-B(OH)₂].

Lewis Acidity and Diol Binding

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[4] This electronic feature allows it to readily accept a pair of electrons from a nucleophile. A critically important reaction is its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters.[5][6]

This binding is highly pH-dependent. At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The latter binds more strongly to diols.[5] This property is the foundation for using PBA derivatives in biosensors and targeted drug delivery systems.[6][7] Specifically, the overexpression of sialic acids (a type of sugar with a diol group) on the surface of many cancer cells makes PBA-functionalized molecules promising candidates for targeted cancer therapy.[5][8]

Diol_Binding_Equilibrium cluster_PBA Phenylboronic Acid (PBA) cluster_Ester Boronate Ester PBA_trigonal R-B(OH)₂ (Trigonal Planar) PBA_tetrahedral R-B(OH)₃⁻ (Tetrahedral Anionic) PBA_trigonal->PBA_tetrahedral + OH⁻ - H₂O Ester Cyclic Boronate Ester (Tetrahedral) PBA_tetrahedral->Ester + Diol - 2H₂O Diol HO-R'-OH

Caption: Reversible binding of a boronic acid to a cis-diol.

The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most widespread application of phenylboronic acids is as a key reactant in the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. Its reliability, tolerance of diverse functional groups, and relatively mild conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceuticals.[7]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (Oxidative Addition) Pd0->OxAdd R¹-X Transmetal R¹-Pd(II)-R² (Transmetalation) OxAdd->Transmetal R²-B(OH)₂ + Base Transmetal->Pd0 RedElim R¹-R² (Reductive Elimination) Transmetal->RedElim Transmetal->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis and Characterization

While a specific, validated synthesis for this compound is not published in peer-reviewed literature, a robust synthetic route can be designed based on well-established organometallic methodologies. The most logical approach is a Miyaura borylation reaction.

Proposed Synthetic Workflow

The synthesis would logically begin with the corresponding aryl bromide, 4-bromo-N-(2,3-dimethylphenyl)benzamide , which serves as the precursor. This precursor can be synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and 2,3-dimethylaniline. The key final step is the palladium-catalyzed borylation of the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the pinacol ester to yield the final boronic acid.

Synthesis_Workflow ArylBromide 4-bromo-N-(2,3-dimethylphenyl)benzamide PinacolEster Pinacol Ester Intermediate ArylBromide->PinacolEster Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->PinacolEster Product 4-(2,3-Dimethylphenylcarbamoyl) -phenylboronic acid PinacolEster->Product Hydrolysis (e.g., HCl or NaOH then H⁺)

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Prophetic)

This protocol is illustrative and based on standard procedures for Miyaura borylation. Optimization would be required.

Step 1: Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide (Precursor)

  • Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.

  • Self-Validation: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Miyaura Borylation and Hydrolysis

  • To an oven-dried flask, add the precursor 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

  • Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo. The crude product is the boronic acid pinacol ester.

  • Dissolve the crude ester in a solvent mixture (e.g., THF/water) and add an acid (e.g., 2M HCl) or base to hydrolyze the ester. Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).

  • Perform an aqueous workup, carefully adjusting the pH to precipitate the boronic acid product, which can then be collected by filtration.

  • Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹¹B NMR, mass spectrometry, and melting point analysis. Purity can be further assessed by HPLC.

Potential Applications in Research and Drug Development

The primary value of this compound is as a sophisticated building block for organic synthesis. Its applications are analogous to other functionalized phenylboronic acids.

Synthesis of Biologically Active Molecules

The close analog, 4-(dimethylcarbamoyl)phenylboronic acid, is used as a reactant in the synthesis of various kinase inhibitors and receptor agonists. Specifically, it has been used to prepare:

  • Checkpoint kinase 1 (CHK1) inhibitors.

  • ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

  • Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.

  • Selective glucocorticoid receptor agonists.

Given this precedent, this compound is an excellent candidate for similar synthetic campaigns. The 2,3-dimethylphenyl group provides distinct steric bulk and electronic properties compared to a simple dimethylamino group, which can be leveraged by medicinal chemists to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties of a final drug candidate.

Material Science and Bioconjugation

Phenylboronic acids are used to develop advanced materials with unique properties.[2] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or glucose concentration, making them useful for drug delivery systems and hydrogels.[6][7] The ability to bind to diols also allows this compound to be used in bioconjugation, attaching it to biomolecules or surfaces for diagnostic and therapeutic applications.[2][3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid formation of dust. In case of spills, clean up using methods that do not generate dust (e.g., wet wipe or HEPA vacuum).

  • Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound is a valuable and specialized chemical reagent with significant potential in medicinal chemistry and materials science. While direct studies on this molecule are limited, its properties and reactivity can be confidently understood through the extensive knowledge base of the phenylboronic acid class. Its primary role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the unique diol-binding capability of its boronic acid moiety opens avenues for applications in targeted therapies and diagnostics. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use.

References

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a specialized derivative of the broadly significant phenylboronic acid (PBA) class of molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most critically, the mechanistic applications of this compound and its congeners in contemporary therapeutic research. We will explore the causal science behind its utility, from its role as a versatile synthetic building block to its application in targeted cancer therapy and enzyme inhibition.

Introduction: The Emergence of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered substantial interest in the pharmaceutical sciences due to their unique chemical properties and biological activities.[1][2] The boron atom in these compounds possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature prominently found in biological molecules like carbohydrates.[3][4] This characteristic has been ingeniously exploited for various biomedical applications, including glucose sensing, drug delivery, and enzyme inhibition.[5][6][7] this compound represents a tailored iteration of this scaffold, featuring a substituted carbamoyl moiety that can be pivotal in modulating its solubility, binding affinity, and overall pharmacokinetic profile.

Physicochemical Properties and Synthesis of this compound

A solid understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 913835-36-6Internal Data
Molecular Formula C₁₅H₁₆BNO₃Internal Data
Molecular Weight 269.1 g/mol Internal Data
Appearance White to off-white solidGeneric Observation
Solubility Soluble in most polar organic solvents[3]
Rationale for Synthetic Strategy

The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common and effective approach is the use of organometallic intermediates, such as Grignard reagents, which allow for the introduction of the boronic acid moiety onto the phenyl ring.[5][8] The choice of starting materials is dictated by the desired substitution pattern. For the target molecule, a plausible synthetic route would involve the formation of an amide bond followed by a borylation reaction.

Representative Synthetic Protocol

The following is a generalized, yet illustrative, protocol for the synthesis of a substituted phenylboronic acid. This protocol is based on established synthetic methodologies for this class of compounds.[9][10]

Step 1: Amide Bond Formation

  • To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2,3-dimethylbenzoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide-substituted phenylboronic acid pinacol ester.

Step 2: Deprotection to the Boronic Acid

  • Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The true value of this compound and its analogs lies in their diverse applications in therapeutic research. The phenylboronic acid moiety serves as a versatile pharmacophore that can be engineered for specific biological targets.

Targeted Drug Delivery to Cancer Cells

A groundbreaking application of phenylboronic acids is in the targeted delivery of anticancer agents.[1][2][11] Many cancer cells overexpress sialic acids on their cell surface glycoproteins.[4] The boronic acid group can form reversible covalent bonds with the cis-diol functionalities of these sialic acids, leading to an accumulation of the drug conjugate at the tumor site.[12] The acidic microenvironment of many tumors can further enhance this binding, providing an additional layer of selectivity.[1]

Caption: Targeted drug delivery via PBA-sialic acid interaction.

Enzyme Inhibition

Phenylboronic acid derivatives have been successfully developed as inhibitors of various enzymes, notably proteasomes and β-lactamases.[13][14][15] The mechanism of inhibition typically involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[13] The FDA-approved drug bortezomib, a dipeptidyl boronic acid, is a prime example of a proteasome inhibitor used in cancer therapy.[1]

Enzyme_Inhibition Enzyme Enzyme Active Site Serine-OH Tetrahedral_Intermediate Reversible Covalent Adduct (Tetrahedral Intermediate) Enzyme:ser->Tetrahedral_Intermediate Nucleophilic Attack PBA_Inhibitor PBA Inhibitor B(OH)₂ PBA_Inhibitor->Tetrahedral_Intermediate Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Mechanism of enzyme inhibition by a PBA derivative.

A Versatile Building Block: The Suzuki-Miyaura Cross-Coupling Reaction

Beyond its direct biological activities, this compound is an invaluable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[5][16] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and an organic halide, enabling the construction of complex biaryl structures that are common motifs in many drug molecules.[17][18][19]

This protocol provides a robust, self-validating workflow for the coupling of a phenylboronic acid with an aryl bromide.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (80-100 °C) setup->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Insights into the Biological Activity of Phenylboronic Acid Derivatives

To appreciate the therapeutic potential of this class of compounds, it is instructive to examine quantitative data from studies on related molecules. The following table presents inhibitory constants (Ki) for various phenylboronic acid derivatives against different enzymes.

Phenylboronic Acid DerivativeTarget EnzymeKi (nM)Reference
A substituted aryl-boronic derivativeAmpC β-lactamase83[13]
Phenylboronic acid derivativesKPC-2 and GES-5 β-lactamasesLow micromolar[15]
Bortezomib20S Proteasome0.6Not directly in search results, but widely cited

Note: This data is illustrative for the broader class of phenylboronic acids and not specific to this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of scaffold-based drug design. As a member of the phenylboronic acid family, it inherits a rich chemical versatility that makes it a valuable tool for medicinal chemists. Its potential applications in targeted drug delivery and enzyme inhibition, coupled with its utility as a synthetic intermediate, underscore its importance in the ongoing quest for novel and more effective therapeutics. Future research will likely focus on further refining the substituents on the phenyl ring and the carbamoyl moiety to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets. The continued exploration of this and related compounds promises to yield new and innovative solutions to pressing challenges in medicine.

References

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details its chemical properties, outlines a robust synthesis and purification protocol, and provides a thorough analysis of its characterization using modern spectroscopic techniques. Furthermore, it explores its current and potential applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of advanced materials.

Introduction

Phenylboronic acids are a versatile class of organic compounds that have garnered significant attention in various fields of chemistry, most notably in the realm of cross-coupling reactions. Their stability, functional group tolerance, and relatively low toxicity make them indispensable reagents in modern organic synthesis. Among the vast array of substituted phenylboronic acids, this compound stands out as a bifunctional molecule of considerable interest. It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura coupling, and a substituted benzamide group, a common pharmacophore in numerous biologically active compounds. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

This guide will delve into the essential technical aspects of this compound, providing a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₆BNO₃
Molecular Weight 269.1 g/mol
CAS Number 913835-36-6
Appearance White to off-white solid
Storage Temperature 2-8°C

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a well-established method for the preparation of this compound, ensuring a good yield and high purity.

Proposed Synthesis Pathway

The synthesis involves two main steps: the amidation of 4-carboxyphenylboronic acid with 2,3-dimethylaniline, followed by the protection of the boronic acid group if necessary, and subsequent deprotection. A more direct approach involves the coupling of 4-boronobenzoic acid with 2,3-dimethylaniline.

Synthesis_Pathway A 4-Carboxyphenylboronic acid D This compound A->D Amidation B 2,3-Dimethylaniline B->D C Coupling Reagent (e.g., EDC/HOBt)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Carboxyphenylboronic acid

  • 2,3-Dimethylaniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,3-dimethylaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

  • Work-up and Extraction:

    • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product.[1]

Purification Workflow

Purification_Workflow A Crude Product B Dissolve in minimal hot Ethyl Acetate A->B C Add Hexanes until turbidity persists B->C D Cool to induce crystallization C->D E Filter and wash with cold Hexanes D->E F Dry under vacuum E->F G Pure Crystalline Product F->G

Caption: Recrystallization workflow for purification.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the dimethylphenyl rings, as well as the amide N-H proton and the methyl groups. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbon atom attached to the boron will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹)

  • N-H stretching of the amide group (around 3300 cm⁻¹)

  • C=O stretching of the amide group (around 1650 cm⁻¹)

  • B-O stretching (around 1350 cm⁻¹)

  • Aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

This compound is a versatile building block with significant potential in several areas of chemical research, particularly in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.

Suzuki_Coupling A 4-(2,3-Dimethylphenylcarbamoyl) phenylboronic acid D Biaryl Product A->D Suzuki-Miyaura Coupling B Aryl/Vinyl Halide (R-X) B->D C Pd Catalyst Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition and Drug Discovery

The benzamide moiety is a well-known pharmacophore that can interact with various biological targets. Phenylboronic acids themselves have been shown to act as inhibitors of certain enzymes, such as serine proteases.[2] The combination of these two functionalities in this compound makes it an attractive scaffold for the design and synthesis of novel enzyme inhibitors.[3] Its derivatives could be explored as potential therapeutic agents in areas such as oncology and inflammatory diseases.

Materials Science

The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials. Through polymerization or incorporation into larger supramolecular assemblies, it could contribute to the development of materials with interesting optical, electronic, or thermal properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and as a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive foundation for researchers and professionals working with this compound, from its synthesis and characterization to its potential applications. As research in these areas continues to evolve, the utility of this and related substituted phenylboronic acids is expected to expand further.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Abstract

This compound is a key building block in contemporary drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. As with all boronic acids, its stability is a critical parameter influencing reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines robust protocols for its assessment, and offers field-proven strategies for its handling and storage to ensure its integrity throughout the drug development lifecycle.

Introduction: The Duality of Boronic Acids in Drug Discovery

Boronic acids are indispensable tools in medicinal chemistry. Their ability to participate in a wide array of chemical transformations has cemented their role in the synthesis of numerous commercial drugs and clinical candidates. However, the very reactivity that makes them valuable also renders them susceptible to various degradation pathways. Understanding and controlling the stability of boronic acids, such as this compound, is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and scalable synthetic chemistry.

This document serves as a detailed manual for researchers, process chemists, and formulation scientists. It moves beyond generic handling advice to provide a mechanistic understanding of the degradation processes and a practical framework for conducting rigorous stability assessments.

Physicochemical Properties and Inherent Stability Considerations

This compound is a solid at room temperature with a melting point in the range of 141-145 °C. Like many arylboronic acids, its stability is influenced by its physical form and the surrounding environment.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂BNO₃
Molecular Weight193.01 g/mol
AppearanceSolid
Melting Point141-145 °C
Storage Temperature2-8 °C

The primary stability concerns for boronic acids are their propensities for dehydration to form boroxines (anhydrides) and protodeboronation. The amide functionality and the dimethylphenyl group in the target molecule introduce electronic and steric factors that modulate the reactivity of the boronic acid moiety.

Primary Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for designing effective stability-indicating analytical methods and mitigation strategies.

Dehydration to Boroxines

In the solid state, particularly under conditions of low humidity or elevated temperature, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.

G Boronic_Acid This compound Phenol_Product 4-Hydroxy-N-(2,3-dimethylphenyl)benzamide Boronic_Acid->Phenol_Product Oxidative Deboronation Oxidant [O] (e.g., H₂O₂, atmospheric O₂) Oxidant->Phenol_Product G Boronic_Acid This compound Deboronated_Product N-(2,3-dimethylphenyl)benzamide Boronic_Acid->Deboronated_Product Protodeboronation Catalyst H⁺ or OH⁻ Catalyst->Deboronated_Product G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock Prepare Stock Solution in Acetonitrile Acid Acid Stress (0.1M HCl, 60°C) Stock->Acid Base Base Stress (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Solid, 70°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS

A Technical Guide to the Solubility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility for a Niche Boronic Acid

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a derivative of the widely utilized phenylboronic acid (PBA), belongs to a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] Furthermore, their ability to reversibly bind with cis-diols makes them invaluable in the development of sensors, diagnostics, and drug delivery systems.[3][4]

The solubility of this compound is a critical parameter that dictates its utility. In synthetic chemistry, solubility in a given solvent determines reaction kinetics, efficiency, and the ease of purification. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability and formulation strategies. This guide will provide the foundational knowledge and practical protocols to understand and quantify the solubility of this specific, substituted phenylboronic acid.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers clues to its potential solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Density
This compound913835-36-6C15H16BNO3269.11.22 ± 0.1 g/cm³ (Predicted)[5]
Phenylboronic acid98-80-6C6H7BO2121.931.13 ± 0.1 g/cm³ (Predicted)[6]
4-(Dimethylcarbamoyl)phenylboronic acid405520-68-5C9H12BNO3193.01N/A

The structure incorporates both hydrophobic (the dimethylphenyl group) and hydrophilic (the boronic acid and carbamoyl groups) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.

  • Aqueous Solubility Prediction: Unsubstituted phenylboronic acid has a reported aqueous solubility of approximately 10 g/L at 20°C.[7] The introduction of substituents on the phenyl ring significantly impacts water solubility. Generally, hydrophobic groups like the dimethylphenyl moiety are expected to decrease aqueous solubility compared to the parent phenylboronic acid. However, the presence of the carbamoyl group, capable of hydrogen bonding, may partially counteract this effect. It is also crucial to consider the pH of the aqueous medium, as the acidity of the boronic acid (pKa of phenylboronic acid is 8.83) will influence its ionization state and, consequently, its solubility.[7]

  • Organic Solvent Solubility Prediction: For organic solvents, the principle of "like dissolves like" is a good starting point. Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents such as hexanes.[7][8] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and moderate solubility in less polar solvents like chloroform.[8] Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[8]

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is influenced by factors such as temperature and the presence of water, which can complicate solubility measurements.[9]

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. The ideal solubility can be predicted using the Schroeder-van Laar equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, for complex systems like substituted phenylboronic acids, deviations from ideality are common. Activity coefficient models such as the Wilson, NRTL, and Redlich-Kister equations are often employed to correlate experimental solubility data in organic solvents.[10] For aqueous systems, the Henderson-Hasselbalch equation is essential for understanding the pH-dependent solubility of ionizable compounds like boronic acids.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental design. The following protocols are adapted from established methods for phenylboronic acids and are recommended for this compound.[10][11]

The Dynamic (Turbidimetric) Method

This method is particularly useful for determining the temperature-dependent solubility of a compound in a given solvent. It relies on visually or instrumentally detecting the temperature at which a solid-liquid suspension becomes a clear solution upon heating (the dissolution temperature).

Workflow for the Dynamic Method

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh a precise amount of the boronic acid into a vial. prep2 Add a known volume or mass of the chosen solvent. prep1->prep2 prep3 Seal the vial to prevent solvent evaporation. prep2->prep3 meas1 Place the vial in a temperature-controlled bath with stirring. prep3->meas1 meas2 Slowly increase the temperature at a controlled rate (e.g., 0.5 °C/min). meas1->meas2 meas3 Continuously monitor the sample for the disappearance of solid particles. meas2->meas3 meas4 Record the temperature at which the solution becomes completely clear. meas3->meas4 an1 Repeat the measurement with different solute concentrations. meas4->an1 an2 Plot the dissolution temperature versus the mole fraction of the solute. an1->an2 an3 Generate a solubility curve from the plotted data. an2->an3 G cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation eq1 Add an excess amount of the boronic acid to a known volume of solvent. eq2 Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours). eq1->eq2 eq3 Allow the undissolved solid to settle. eq2->eq3 samp1 Carefully withdraw a known volume of the supernatant (saturated solution). eq3->samp1 samp2 Filter the sample to remove any remaining solid particles. samp1->samp2 samp3 Determine the concentration of the boronic acid in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). samp2->samp3 calc1 Calculate the solubility based on the measured concentration and the volume of the sample. samp3->calc1 calc2 Repeat the experiment at different temperatures to determine the temperature dependence of solubility. calc1->calc2

References

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and Its Derivatives as Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids represent a privileged scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes. This guide focuses on the 4-(2,3-dimethylphenylcarbamoyl)phenylboronic acid core structure, a versatile platform for developing potent and selective enzyme inhibitors. We will dissect the rationale behind its design, explore synthetic strategies for its derivatization, and provide a detailed case study on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this chemical class.

Introduction: The Power of the Boronic Acid Warhead

The boronic acid moiety, -B(OH)₂, is a unique functional group in drug design. Its boron atom is electrophilic and can readily interact with nucleophilic residues, such as the hydroxyl group of serine in the active site of many hydrolase and protease enzymes. This interaction forms a stable, tetrahedral boronate adduct, which mimics the high-energy transition state of substrate hydrolysis.[1][2][3] This mechanism allows boronic acid derivatives to act as potent, often reversible, transition-state analogue inhibitors.[1][4]

The 4-(phenylcarbamoyl)phenylboronic acid scaffold provides a robust and tunable framework. The core components include:

  • The Phenylboronic Acid: The primary pharmacophore that targets the enzyme's active site.

  • The Amide Linker: A rigid and stable linker that properly orients the substituent groups.

  • The Substituted Phenyl Ring: A key site for modification to enhance potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, the this compound, incorporates a dimethylphenyl group, which provides specific steric and electronic properties that can be exploited to achieve high-affinity binding to target enzymes.

Synthetic Strategies and Derivatization

The synthesis of this class of compounds is typically modular, allowing for extensive Structure-Activity Relationship (SAR) studies. The general approach involves the coupling of a substituted aniline with a boronic acid-containing carboxylic acid.

General Synthesis Scheme

A common and effective method for creating the core scaffold and its derivatives is through amide bond formation. This involves coupling 4-boronobenzoic acid with a desired substituted aniline, such as 2,3-dimethylaniline.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product A 4-Boronobenzoic Acid (or its pinacol ester) C Amide Coupling (e.g., EDC/HOBt or HATU) A->C B Substituted Aniline (e.g., 2,3-Dimethylaniline) B->C D Protected Boronic Acid Derivative C->D Coupling E Final Product: 4-(Arylcarbamoyl)phenylboronic acid D->E Deprotection (if necessary) FAAH_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Enzyme FAAH (Ser241-OH) Complex Tetrahedral Adduct FAAH-Ser241-O-B(OH)₂-R Enzyme->Complex Reversible Covalent Bonding Inhibitor Boronic Acid R-B(OH)₂ Inhibitor->Complex

References

An In-depth Technical Guide to the Discovery, Synthesis, and Application of N-aryl-4-boronobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds capable of engaging biological targets with high affinity and specificity. Among these, organoboron compounds have emerged as a validated and versatile class of molecules in drug discovery. This technical guide delves into the core aspects of a promising, yet underexplored, class of boron-containing compounds: the N-aryl-4-boronobenzamides. We will traverse the synthetic landscape, detailing robust methodologies for their creation, explore their mechanistic underpinnings as potent enzyme inhibitors, and discuss their potential in drug development, guided by structure-activity relationship (SAR) principles derived from analogous molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of boron in the design of next-generation therapeutics.

Introduction: The Emergence of Boron in Medicinal Chemistry

The incorporation of boron into small molecules represents a significant advancement in medicinal chemistry. The unique electronic properties of the boron atom—specifically its empty p-orbital—allow it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites. This mode of action has been famously validated by the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma[1][2].

The N-aryl-4-boronobenzamide scaffold combines two key pharmacophoric elements:

  • The 4-boronobenzamide core : This places the boronic acid moiety on a rigid phenyl ring, presenting it for interaction with biological targets. The amide linkage provides a key hydrogen bonding motif and a point for synthetic diversification.

  • The N-aryl substituent : This allows for extensive modification to fine-tune the compound's physicochemical properties, including solubility, metabolic stability, and target affinity. Variations in the aryl ring's electronic and steric properties are crucial for establishing a favorable structure-activity relationship (SAR).

This guide will provide a comprehensive overview of the synthesis and potential applications of this promising class of molecules.

Synthetic Methodologies: Crafting the N-aryl-4-boronobenzamide Scaffold

The synthesis of N-aryl-4-boronobenzamides can be approached through two primary, highly modular strategies. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.

Strategy 1: Amide Coupling of 4-Carboxyphenylboronic Acid

This is the most direct approach, involving the formation of an amide bond between 4-carboxyphenylboronic acid and a diverse range of anilines. While conceptually straightforward, the presence of the boronic acid moiety requires careful selection of coupling conditions to avoid side reactions, such as the formation of boroxines (anhydrides of boronic acids).

A study has demonstrated that the direct amidation of carboxyphenylboronic acids can proceed efficiently without the need for coupling reagents, as the boronic acid can act as a catalyst, activating the carboxylic acid group of another molecule[3]. However, for broader substrate scope and higher yields, standard peptide coupling reagents are often employed.

  • Solubilization : Dissolve 4-carboxyphenylboronic acid (1.0 eq.) and the desired aniline (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Agent Addition : Add a suitable amide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)[4]. The reaction mixture is typically stirred at room temperature.

  • Alternative Coupling : Alternatively, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used[5].

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification 4_CPBA 4-Carboxyphenylboronic Acid Coupling Amide Coupling (HATU/DIPEA or EDC/HOBt) Solvent: DMF/DCM 4_CPBA->Coupling Aniline N-Aryl Amine (Aniline) Aniline->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Product N-aryl-4-boronobenzamide Purify->Product

Caption: Workflow for amide coupling synthesis.

Strategy 2: Palladium-Catalyzed Cross-Coupling

This strategy offers greater flexibility, particularly for complex aryl amines. It involves first synthesizing a 4-halo-N-arylbenzamide intermediate, followed by a palladium-catalyzed borylation reaction, such as the Miyaura Borylation.[6] This route is advantageous as the amide formation is performed on a simpler, more stable starting material, and the sensitive boronic acid group is introduced in the final step.

  • Amide Formation : Synthesize the 4-bromo-N-arylbenzamide intermediate via standard amide coupling between 4-bromobenzoic acid and the desired aniline.

  • Borylation Reaction Setup : In a flame-dried flask, combine the 4-bromo-N-arylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.)[6].

  • Solvent and Reaction : Add an anhydrous, degassed solvent like 1,4-dioxane or toluene. Purge the flask with an inert gas (e.g., Argon) and heat the mixture, typically to 80-100 °C, for several hours.

  • Reaction Monitoring : Monitor the conversion of the starting material by TLC or LC-MS.

  • Work-up and Deprotection : After completion, cool the reaction mixture, filter off the solids, and concentrate the solvent. The resulting boronic ester can often be used directly in subsequent applications or hydrolyzed to the boronic acid using an acid catalyst if required. The pinacol ester is generally more stable and easier to purify by chromatography than the free boronic acid.

Suzuki_Coupling_Workflow 4_Bromo_Acid 4-Bromobenzoic Acid Amide_Formation Amide Coupling 4_Bromo_Acid->Amide_Formation Aniline N-Aryl Amine Aniline->Amide_Formation Intermediate 4-Bromo-N-arylbenzamide Amide_Formation->Intermediate Suzuki_Reaction Miyaura Borylation (Pd Catalyst, Base) Solvent: Dioxane Intermediate->Suzuki_Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Suzuki_Reaction Product_Ester N-aryl-4-(pinacolatoboronyl)benzamide Suzuki_Reaction->Product_Ester Product_Acid N-aryl-4-boronobenzamide Product_Ester->Product_Acid Hydrolysis (optional)

Caption: Workflow for Suzuki-Miyaura borylation synthesis.

Mechanism of Action: The Boronic Acid Pharmacophore

The therapeutic potential of N-aryl-4-boronobenzamides is intrinsically linked to the boronic acid moiety, which acts as a potent, reversible covalent inhibitor of certain enzymes, particularly serine proteases.[7][8]

Serine proteases feature a catalytic triad in their active site, including a highly nucleophilic serine residue. The boronic acid, in its trigonal planar sp² hybridized state, is electrophilic. Upon entering the active site, the boron atom is attacked by the hydroxyl group of the catalytic serine. This forms a tetrahedral boronate intermediate, which is a stable mimic of the transition state of peptide bond hydrolysis.[8] This covalent interaction is typically reversible, which can be advantageous in reducing off-target effects and toxicity.

Mechanism_of_Action cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Serine Protease (with catalytic Ser-OH) Tetrahedral_Complex Reversible Covalent Complex (Tetrahedral Boronate) Enzyme->Tetrahedral_Complex Nucleophilic attack by Ser-OH Boronic_Acid N-aryl-4-boronobenzamide R-B(OH)₂ Boronic_Acid->Tetrahedral_Complex Tetrahedral_Complex->Enzyme Reversible

Caption: Covalent inhibition of a serine protease by a boronic acid.

Therapeutic Applications & Structure-Activity Relationships (SAR)

While the class of N-aryl-4-boronobenzamides is still emerging, the therapeutic potential can be inferred from related structures. For instance, N-arylbenzamides with different substituents at the 4-position have shown activity as inhibitors of Wip1 phosphatase and Bruton's Tyrosine Kinase (Btk), both of which are significant targets in oncology and immunology.[9][10]

The development of potent and selective inhibitors requires a systematic exploration of the Structure-Activity Relationship (SAR).

Key SAR Insights:
  • The N-Aryl Ring : This is a primary site for modification to enhance potency and selectivity.

    • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring can modulate the pKa of the amide N-H and influence interactions with the target protein.

    • Steric Effects : The size and position of substituents (ortho, meta, para) can dictate the orientation of the molecule within the binding pocket, potentially leading to enhanced or diminished activity.

  • The Benzamide Core : While less frequently modified, substitutions on the benzamide ring can also impact activity.

  • The Boronic Acid : This is the key "warhead" and is generally conserved, although protection as a pinacol ester can improve stability and oral bioavailability, acting as a prodrug.

Hypothetical SAR Data for a Target Serine Protease

The table below presents a hypothetical SAR study for a series of N-aryl-4-boronobenzamides against a generic serine protease, illustrating the principles discussed.

Compound IDN-Aryl Substituent (R)IC₅₀ (nM)Rationale for Activity Change
1a Phenyl500Baseline activity
1b 4-Chlorophenyl150Electron-withdrawing group may enhance H-bonding or fit into a hydrophobic pocket.
1c 4-Methoxyphenyl600Electron-donating group may be disfavored or sterically clash.
1d 2-Chlorophenyl800Ortho-substitution may cause a steric clash, preventing optimal binding.
1e 3,4-Dichlorophenyl50Combination of electronic and steric factors leads to improved binding affinity.
1f 4-Biphenyl25Extended aromatic system may access a deeper hydrophobic pocket in the enzyme.

Conclusion and Future Outlook

N-aryl-4-boronobenzamides represent a promising class of molecules for the development of novel enzyme inhibitors. Their modular synthesis allows for the rapid generation of diverse chemical libraries, and the validated mechanism of boronic acid-based inhibition provides a strong foundation for rational drug design.

Future research in this area should focus on:

  • High-Throughput Screening : Screening libraries of N-aryl-4-boronobenzamides against panels of therapeutically relevant enzymes (e.g., proteases, kinases) to identify novel hits.

  • Structural Biology : Obtaining co-crystal structures of lead compounds with their target enzymes to elucidate binding modes and guide further optimization.

  • Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure they possess drug-like qualities.

By leveraging the principles and methodologies outlined in this guide, researchers are well-equipped to explore the potential of N-aryl-4-boronobenzamides and contribute to the discovery of new and effective medicines.

References

Methodological & Application

Strategic Application of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Strategic Importance of Substituted Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds—a common motif in many drug candidates.[4] This guide provides an in-depth technical overview and a detailed protocol for the application of a specialized building block, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, in Suzuki-Miyaura coupling reactions.

The unique structure of this boronic acid, featuring a sterically demanding and electronically distinct dimethylphenylcarbamoyl group, presents both opportunities and challenges in synthesis. The amide functionality can act as a crucial pharmacophore, a handle for further diversification, or a tool to modulate the physicochemical properties of the final compound. Understanding how to effectively incorporate this reagent is critical for researchers and drug development professionals aiming to expand their chemical library with novel, patentable structures. This document offers a blend of mechanistic theory, practical field-tested protocols, and troubleshooting advice to ensure successful implementation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[1][5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, making it sufficiently nucleophilic to participate in transmetalation.[2][7]

  • Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) intermediate. The choice of ligand is critical, as bulky, electron-rich phosphines can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[1][8]

  • Transmetalation : The boronic acid is activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[2][7] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of water can often facilitate this step.[2][9]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr_prime Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr_prime Transmetalation PdII_ArAr_prime->Pd0 Reductive Elimination Biaryl Biaryl Product (Ar-Ar') PdII_ArAr_prime->Biaryl ArX Aryl Halide (Ar-X) ArX->PdII_ArX BoronicAcid Ar'-B(OH)₂ (Activated by Base) BoronicAcid->PdII_ArAr_prime

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Coupling with this compound

This section provides a robust, step-by-step protocol for a general Suzuki-Miyaura coupling reaction using this compound with a representative aryl bromide.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Typical StoichiometryKey Considerations
Aryl BromideVariesVaries1.0 equivEnsure high purity. Substrate scope can be broad.
This compound913835-36-6269.111.1 - 1.5 equivExcess is used to drive the reaction to completion.[10][11]
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.561 - 5 mol%Catalyst choice is critical; other effective catalysts include Pd(dppf)Cl₂ or systems with Buchwald ligands.[8][12]
Base (e.g., K₂CO₃)584-08-7138.212.0 - 3.0 equivMust be anhydrous and finely powdered. K₃PO₄ or Cs₂CO₃ are stronger alternatives for challenging couplings.[9]
Solvent System (e.g., Toluene/Water)N/AN/A~0.1 M concentrationA biphasic system is common.[2] Dioxane or DMF can also be used.[1] Solvents must be degassed.
Step-by-Step Methodology
  • Reaction Assembly: In a flame- or oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL Toluene and 2 mL Water) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure efficient mixing between the phases.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[13][14] The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[15] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product.

  • Characterization: Confirm the structure and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[16]

Experimental_Workflow Figure 2: Experimental Workflow start Start: Reagent Assembly reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in Schlenk Flask start->reagents inert Establish Inert Atmosphere (3x Evacuate/Backfill Cycle) reagents->inert solvents Add Degassed Solvents inert->solvents reaction Heat and Stir Vigorously (e.g., 90-100 °C) solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Cool, Dilute, Wash, Dry, Concentrate monitoring->workup Upon Completion purification Purification by Flash Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solutions & Rationale
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or not fully dissolved.4. Poor solubility of starting materials.1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper storage.2. Flame-dry glassware thoroughly. Use high-purity, degassed solvents. Oxygen can oxidize Pd(0) to inactive Pd(II).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.4. Try a different solvent system like dioxane or DMF/water to improve solubility.[17]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. High reaction temperature.3. Pd(II) pre-catalyst reduced too slowly.1. Ensure a rigorously inert atmosphere. Homocoupling can be an oxygen-promoted side reaction.[1]2. Lower the reaction temperature if possible without stalling the desired reaction.3. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Certain heteroaromatic substrates are prone to this.1. Use anhydrous base and solvents. While some water is often beneficial, excess can be detrimental.[1]2. Monitor the reaction closely and work it up promptly upon completion.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[18]
Cleavage of Ester or Amide Groups 1. Base is too strong or reaction temperature is too high.1. Use a milder base such as K₂CO₃ or even KF if the substrate is particularly sensitive.[17] Attempt the reaction at a lower temperature.

Conclusion

The Suzuki-Miyaura coupling with this compound offers a reliable and powerful method for synthesizing structurally complex biaryl compounds relevant to pharmaceutical and materials science research. Success in these endeavors relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges such as low conversion and side reactions. The protocols and troubleshooting guide presented here provide a comprehensive framework to facilitate the efficient and successful application of this valuable synthetic building block.

References

Application Notes and Protocols: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of pathogenic infection and cellular damage.[1][2][3] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4][5] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of a spectrum of inflammatory and autoimmune disorders, including systemic lupus erythematosus (SLE), psoriasis, and STING-associated vasculopathy with onset in infancy (SAVI).[1][4][6][7] Consequently, the development of small molecule inhibitors of the STING pathway has emerged as a highly promising therapeutic strategy for these debilitating conditions.[1][6][8][9]

This application note explores the potential of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid as a foundational scaffold for the discovery and development of novel STING inhibitors. We will delve into the rationale for its selection, outline detailed protocols for its evaluation, and provide insights into the experimental workflows for characterizing its potential mechanism of action.

Compound Profile: this compound

Property Value Source
IUPAC Name 4-[(2,3-Dimethylphenyl)carbamoyl]benzeneboronic acid[10]
Synonyms N-(2,3-Dimethylphenyl)-4-boronobenzamide[10]
CAS Number 913835-36-6[10][11]
Molecular Formula C15H16BNO3[10]
Molecular Weight 269.1 g/mol [10]
Appearance White to off-white crystalline powder[12][13]
Melting Point 141-145 °C

The structure of this compound incorporates two key pharmacophoric elements: a phenylboronic acid moiety and a dimethylphenylcarbamoyl group. Phenylboronic acids are versatile functional groups in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and targeted drug delivery systems.[14][15][16] The carbamoyl linkage provides a rigid scaffold that can be readily modified to explore structure-activity relationships (SAR). This combination of features makes it an attractive starting point for a medicinal chemistry campaign aimed at identifying potent and selective STING inhibitors.

The STING Signaling Pathway: A Target for Therapeutic Intervention

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[3][9] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds directly to the STING protein located on the endoplasmic reticulum (ER).[2][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligomer STING (oligomer) STING_dimer->STING_oligomer oligomerization & translocation TBK1 TBK1 STING_oligomer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN_genes Type I IFN Genes pIRF3_n->IFN_genes induces transcription

Figure 1: The cGAS-STING signaling pathway.

Experimental Protocols for Evaluating STING Inhibitory Activity

The following protocols provide a comprehensive framework for assessing the potential of this compound and its analogs as STING inhibitors.

Protocol 1: In Vitro STING Binding Assay (Competitive)

Objective: To determine if the test compound can directly bind to the STING protein and compete with the natural ligand, cGAMP.

Principle: This assay utilizes a fluorescently labeled cGAMP analog and purified STING protein. The binding of the fluorescent ligand to STING results in a high fluorescence polarization (FP) signal. A compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FP signal.

Materials:

  • Purified recombinant human STING protein (C-terminal domain)

  • Fluorescently labeled cGAMP (e.g., FAM-cGAMP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

  • Test compound: this compound dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing FAM-cGAMP at a final concentration equal to its Kd for STING.

  • Initiate the binding reaction by adding 10 µL of a solution containing purified STING protein at a final concentration that gives an optimal FP window.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Competitive Binding: This format directly assesses the compound's ability to interact with the cGAMP binding pocket, a common mechanism for STING inhibitors.[2][17]

  • Fluorescence Polarization: FP is a robust, homogeneous assay format that is well-suited for high-throughput screening and provides a quantitative measure of binding affinity.

Protocol 2: Cell-Based STING Reporter Assay

Objective: To evaluate the ability of the test compound to inhibit STING-dependent downstream signaling in a cellular context.

Principle: This assay employs a cell line (e.g., HEK293T or THP-1) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK293T-ISRE-Luciferase reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • STING agonist (e.g., 2'3'-cGAMP, DMXAA for murine STING)

  • Luciferase assay reagent

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

  • Test compound: this compound dissolved in DMSO

Procedure:

  • Seed the HEK293T-ISRE-Luciferase cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a robust reporter signal (typically EC80).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound by plotting the percent inhibition of luciferase activity against the compound concentration.

Self-Validating System:

  • Positive Control: Cells treated with the STING agonist alone.

  • Negative Control: Unstimulated cells treated with the vehicle (DMSO).

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to compound-induced cell death.

Reporter_Assay_Workflow A Seed Reporter Cells B Pre-treat with Test Compound A->B C Stimulate with STING Agonist B->C D Incubate (18-24h) C->D E Measure Reporter Gene Activity D->E F Data Analysis (IC50) E->F

Figure 2: Workflow for the cell-based STING reporter assay.
Protocol 3: Western Blot Analysis of STING Pathway Activation

Objective: To directly measure the effect of the test compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.

Principle: This protocol uses immunoblotting to detect the phosphorylated (active) forms of TBK1 and IRF3 in cell lysates following STING activation. A potent inhibitor will reduce the levels of p-TBK1 and p-IRF3.

Materials:

  • THP-1 or primary immune cells (e.g., bone marrow-derived macrophages)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Plate cells and treat with the test compound and STING agonist as described in Protocol 2.

  • After a shorter incubation period (e.g., 1-3 hours), wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (β-actin).

Expertise & Experience:

  • Kinetic Analysis: Performing a time-course experiment can provide insights into the dynamics of STING pathway inhibition.

  • Multiple Readouts: Analyzing the phosphorylation status of both TBK1 and IRF3 provides a more comprehensive picture of pathway inhibition.

Concluding Remarks

This compound represents a promising starting point for the development of novel STING inhibitors. Its chemical structure is amenable to synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the initial characterization of this compound and its analogs. Successful identification of a potent and selective STING inhibitor from this chemical series could pave the way for a new class of therapeutics for a range of debilitating inflammatory and autoimmune diseases.

References

Application Notes: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly in the realms of drug discovery and materials science. Its unique structural features—a boronic acid moiety ready for cross-coupling and a dimethylphenylcarbamoyl group influencing steric and electronic properties—make it an invaluable tool for constructing complex molecular architectures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, detailing its properties, key applications, and robust protocols for its use.

The boronic acid functional group is renowned for its versatility, stability, and relatively low toxicity, making organoboron compounds highly desirable in synthetic chemistry.[2] They are particularly well-known for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3][4][5] The specific substitution pattern of this compound allows for the introduction of a tailored phenylamide substructure, a common motif in biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.

PropertyValueSource
CAS Number 913835-36-6[6]
Molecular Formula C₁₅H₁₆BNO₃[7]
Molecular Weight 269.1 g/mol [7]
Appearance White to off-white crystalline powder[1]
Melting Point 145 °C (literature)[1]
Storage Temperature 2-8°C[7]
Density 1.22 ± 0.1 g/cm³ (Predicted)[7]
Safety and Handling Precautions

Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling to mitigate potential hazards.[2][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9][11] Inhalation may cause respiratory tract irritation.[8][10]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Boronic acids can cause skin and serious eye irritation.[8][10][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from moisture.[7][9] Boronic acids can be hygroscopic.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The premier application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), offering a powerful method for constructing biaryl and substituted aromatic systems.[3][4][5][13]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., 10% Pd/C, Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., DME/water, Toluene/water, ACN/water)[3][14]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: To the flask, add this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., 10% Pd/C, 5 mol%).[3][4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like DME and water, typically 4:1 to 1:1 v/v).[3][14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.[3]

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, Et₂O).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A significant application of boronic acids is in the synthesis of enzyme inhibitors for therapeutic use.[2][15][16] The unique electronic properties of the boron atom, with its empty p-orbital, allow it to act as a Lewis acid and form complexes with amino acid residues in enzyme active sites.[15] This is particularly relevant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[15][17]

PARP inhibitors are effective in treating cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[15][17] this compound can serve as a key intermediate in the synthesis of novel PARP inhibitors, where the phenylamide portion can be designed to interact with the nicotinamide-binding site of the enzyme.[17]

Further Synthetic Transformations

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other valuable transformations, expanding the synthetic utility of this compound.

  • Carbonylative Suzuki Couplings: This three-component reaction involving an aryl halide, carbon monoxide, and the boronic acid provides a direct route to unsymmetrical biaryl ketones, which are important structures in pharmaceuticals.[18]

  • Chan-Lam Coupling: While less common for arylboronic acids compared to alkylboronic acids, conditions can be optimized for the copper-catalyzed coupling with N-H or O-H bonds to form C-N or C-O bonds.

  • Formation of Boronate Esters: The boronic acid can be readily converted to a variety of boronate esters (e.g., pinacol esters) by reacting with diols.[19] These esters often exhibit enhanced stability, are easier to purify, and can be used in subsequent cross-coupling reactions, sometimes with improved yields and substrate scope.

Conclusion

This compound is a highly functionalized and valuable building block for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. By understanding its properties, adhering to safety protocols, and applying the robust methodologies outlined in these notes, researchers can effectively leverage this reagent to advance their synthetic targets. The potential for its use in creating targeted therapeutics, such as PARP inhibitors, underscores its importance in modern drug discovery programs.

References

Application Notes & Protocols: N-(2,3-dimethylphenyl)-4-boronobenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-(2,3-dimethylphenyl)-4-boronobenzamide in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the creation of carbon-carbon bonds remains a cornerstone. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a titan, prized for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents. Within the vast toolkit of boronic acids and their derivatives, N-(2,3-dimethylphenyl)-4-boronobenzamide (also known as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid) emerges as a reagent of significant strategic value.

This technical guide provides an in-depth exploration of the application of N-(2,3-dimethylphenyl)-4-boronobenzamide in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its reactivity, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex biaryl amides—a structural motif prevalent in a multitude of biologically active compounds.

Compound Profile:

PropertyValue
Chemical Name N-(2,3-dimethylphenyl)-4-boronobenzamide
Synonym This compound
CAS Number 913835-36-6
Molecular Formula C₁₅H₁₆BNO₃
Molecular Weight 269.10 g/mol

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of N-(2,3-dimethylphenyl)-4-boronobenzamide in forming biaryl structures is best understood through the lens of the Suzuki-Miyaura catalytic cycle. This elegant, multi-step process, driven by a palladium catalyst, facilitates the precise union of an organoboron compound with an organic halide.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This forms a new, higher-valent Palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Ar-X Transmetalation Transmetalation Biaryl_Pd_complex Ar-Pd(II)L₂-Ar' Transmetalation->Biaryl_Pd_complex [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Product Ar-Ar' (Product) Biaryl_Pd_complex->Product RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ (N-(2,3-dimethylphenyl)- 4-boronobenzamide) AteComplex [Ar'-B(OH)₃]⁻ BoronicAcid->AteComplex + OH⁻ Base Base (e.g., K₂CO₃) ArylHalide Ar-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Biaryl Amide Drug Scaffolds

The biaryl amide motif is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The presence of the amide functionality can contribute to favorable pharmacokinetic properties and provides a handle for further molecular elaboration. N-(2,3-dimethylphenyl)-4-boronobenzamide is an ideal reagent for the synthesis of such compounds, allowing for the direct installation of a functionalized benzamide moiety onto an aromatic or heteroaromatic core.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for the choice of reagents and conditions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of N-(2,3-dimethylphenyl)-4-boronobenzamide with an Aryl Bromide

This protocol is a robust starting point for the coupling of N-(2,3-dimethylphenyl)-4-boronobenzamide with a variety of aryl bromides.

Materials:

  • N-(2,3-dimethylphenyl)-4-boronobenzamide

  • Aryl bromide of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-(2,3-dimethylphenyl)-4-boronobenzamide (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and facilitates the reductive elimination, often leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Its use in a toluene/water solvent system is well-established.

  • Solvent System (Toluene/Water): The biphasic solvent system is crucial. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the "ate" complex.

  • Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • N-(2,3-dimethylphenyl)-4-boronobenzamide

  • Aryl halide (bromide or chloride)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave vial, add N-(2,3-dimethylphenyl)-4-boronobenzamide (0.75 mmol, 1.5 equiv), the aryl halide (0.5 mmol, 1.0 equiv), PdCl₂(dppf) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst (PdCl₂(dppf)): This is a highly stable and efficient pre-catalyst that is well-suited for a variety of cross-coupling reactions, including those with more challenging substrates.

  • Microwave Heating: The rapid and efficient heating provided by the microwave can dramatically accelerate the reaction rate, often leading to cleaner reactions with fewer byproducts.

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of typical reaction parameters and their impact on the yield of the cross-coupling reaction.

ParameterVariationRationaleExpected Outcome
Catalyst Pd(PPh₃)₄A classic, versatile catalyst.Good yields, but may require longer reaction times.
PdCl₂(dppf)Stable pre-catalyst, good for a broad substrate scope.High yields, often with shorter reaction times.
Pd(OAc)₂/SPhosHighly active system, good for challenging substrates.Excellent yields, can be effective at lower temperatures.
Base K₂CO₃A common and effective base.Good to excellent yields.
Cs₂CO₃More soluble and often more reactive than K₂CO₃.Can improve yields with less reactive substrates.
K₃PO₄A strong base, often used with aryl chlorides.Effective for challenging couplings.
Solvent Toluene/H₂OStandard biphasic system.Generally reliable results.
Dioxane/H₂OAnother common and effective solvent system.Can be beneficial for substrate solubility.
DMFA polar aprotic solvent.Can accelerate the reaction but may be harder to remove.

Visualization of the Experimental Workflow

Experimental_Workflow Start Start Setup Combine Reactants, Catalyst, and Base in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir (e.g., 100 °C, 12-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Biaryl Amide Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

N-(2,3-dimethylphenyl)-4-boronobenzamide is a highly valuable reagent for the synthesis of complex biaryl amides via the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct incorporation of a key pharmacophore into a variety of molecular scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic endeavors. By understanding the mechanistic principles and carefully selecting the reaction conditions, one can achieve high yields and purity in the synthesis of novel and potentially bioactive molecules.

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid in the synthesis of bioactive molecules. With a focus on its role as a key building block in palladium-catalyzed cross-coupling reactions, we explore the synthesis of (thienopyridine)carboxamides, a class of potent Checkpoint Kinase 1 (CHK1) inhibitors. This document is designed to provide medicinal chemists and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize this versatile reagent in their research endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Arylboronic acids are foundational reagents in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many pharmaceutical agents.[1][2] Among the vast array of commercially available boronic acids, this compound has emerged as a particularly valuable building block.

The intrinsic properties of this molecule—a boronic acid moiety for palladium-catalyzed coupling and a dimethylphenylcarbamoyl group—allow for the introduction of a specific, sterically demanding, and functionally important amide linkage into a target scaffold. The amide group can engage in crucial hydrogen bonding interactions within a biological target, such as the ATP binding site of a kinase, while the dimethylphenyl substituent can provide beneficial steric interactions and influence the overall physicochemical properties of the final compound.[3]

This application note will focus on a salient example of its use: the synthesis of (thienopyridine)carboxamides, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1).[3] CHK1 is a critical serine/threonine kinase involved in the DNA damage response pathway, making it a significant target in oncology.[4] The ability to selectively inhibit CHK1 can sensitize cancer cells to traditional DNA-damaging chemotherapies, representing a promising therapeutic strategy.[4]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[5] The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., a bromo-thienopyridine) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency and selectivity of the reaction and can be tailored to the specific substrates.[5]

Synthesis of a (Thienopyridine)carboxamide CHK1 Inhibitor: A Representative Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a (thienopyridine)carboxamide derivative, a potential CHK1 inhibitor, via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierNotes
4-Bromo-thieno[2,3-b]pyridine-2-carboxamide(Not readily available)-Custom synthesisThe halogenated heterocyclic core.
This compound405520-68-5283.12VariousThe key arylboronic acid coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Sigma-AldrichPalladium(0) catalyst. Handle in an inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher ScientificAnhydrous, powdered base.
1,4-Dioxane123-91-188.11Acros OrganicsAnhydrous, sparged with nitrogen or argon before use.
Deionized Water7732-18-518.02-Degassed.
Ethyl Acetate (EtOAc)141-78-688.11-For extraction.
Brine (Saturated NaCl solution)---For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying the organic phase.
Silica Gel7631-86-9--For column chromatography (230-400 mesh).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Assemble and Weigh Reagents setup_flask Set up Schlenk Flask under Inert Atmosphere (N2/Ar) prep_reagents->setup_flask add_solids Add Bromo-thienopyridine, Boronic Acid, K2CO3, and Pd(PPh3)4 add_solvents Add Anhydrous 1,4-Dioxane and Degassed Water add_solids->add_solvents degas Degas Mixture (N2/Ar bubbling) add_solvents->degas reflux Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->reflux cool Cool to Room Temperature reflux->cool dilute Dilute with Ethyl Acetate and Water cool->dilute extract Separate Layers Extract Aqueous Phase with EtOAc dilute->extract wash Combine Organic Layers Wash with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry filter_concentrate Filter and Concentrate in vacuo dry->filter_concentrate chromatography Purify Crude Product by Silica Gel Column Chromatography filter_concentrate->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-thieno[2,3-b]pyridine-2-carboxamide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product. The starting bromo-thienopyridine should be consumed.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (thienopyridine)carboxamide derivative.

    • Expected Outcome: The purified product should be a solid. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry should confirm the structure and purity.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst; Insufficient degassing; Poor quality reagents or solvents.Use a fresh bottle of palladium catalyst or a different batch. Ensure thorough degassing of the reaction mixture and solvents. Use anhydrous solvents and dry reagents. Consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂.
Formation of Homocoupled Byproduct Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficult Purification Presence of closely eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography if necessary. Recrystallization may also be an effective purification method.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein for the synthesis of a (thienopyridine)carboxamide CHK1 inhibitor serves as a representative example of its application in drug discovery. By understanding the mechanistic principles and adhering to rigorous experimental techniques, researchers can leverage this valuable building block to construct complex molecular architectures with significant therapeutic potential.

References

palladium catalysts for coupling of ortho-substituted boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of ortho-Substituted Boronic Acids

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenge of Steric Hindrance

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. However, the efficiency of this powerful transformation can be severely hampered when employing sterically hindered substrates, particularly ortho-substituted boronic acids.

The presence of bulky groups adjacent to the reacting center introduces significant steric repulsion, which primarily impedes two critical steps in the catalytic cycle: transmetalation and reductive elimination.[3] This steric clash slows the reaction rate, often leading to low yields, incomplete conversion, and the formation of undesired byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic challenges and offers field-proven strategies and detailed protocols to successfully execute Suzuki-Miyaura couplings with sterically demanding ortho-substituted boronic acids.

The Mechanistic Hurdle: Why ortho-Substituents Pose a Problem

To overcome the challenge, one must first understand its origin within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

  • Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires the formation of a boron "ate" complex, typically facilitated by a base.[2][4]

  • Reductive Elimination: The two organic partners (R¹ and R²) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Ortho-substituents on the boronic acid create a congested environment around the boron and, subsequently, the palladium center. This steric bulk directly inhibits the approach of the palladium complex during transmetalation and physically obstructs the conformational changes required for the final, bond-forming reductive elimination step.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition R¹-X PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A OxAdd->PdII_A PdII_A->Pd0 Transmetalation Transmetalation (R²B(OH)₃)⁻ PdII_A->Transmetalation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation->PdII_B Sterically Hindered Step PdII_B->Pd0 PdII_B->PdII_A RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² RedElim->Product Sterically Hindered Step Product->PdII_B BoronicAcid R²B(OH)₂ Base Base (e.g., K₃PO₄) AteComplex [R²B(OH)₃]⁻ Base->AteComplex AteComplex->Transmetalation

Diagram 1: Suzuki-Miyaura catalytic cycle, highlighting sterically hindered steps.

Core Strategy: Catalyst System Design for Hindered Substrates

Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for coupling ortho-substituted substrates because the triphenylphosphine ligand is not sufficiently bulky or electron-donating to overcome the steric barriers.[5] The key to success lies in the rational selection of a specialized catalyst system, with the ligand being the most critical component.[5]

Pillar 1: The Ligand

Modern ligands for hindered couplings are designed to be both bulky and electron-rich. This combination promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which accelerates both the oxidative addition and the challenging reductive elimination steps.[5][6]

  • Buchwald-Type Biarylphosphine Ligands: This class of ligands is the undisputed workhorse for sterically demanding couplings.[3][7] They feature a biaryl scaffold that creates a sterically demanding pocket around the palladium center.

    • Excellent Starting Points: For di- and tri-ortho-substituted biaryls, ligands such as SPhos , XPhos , and RuPhos are highly effective and should be the first choice for optimization.[3][5]

    • For Extreme Steric Hindrance: The synthesis of tetra-ortho-substituted biaryls often requires more specialized ligands. BI-DIME and AntPhos have demonstrated superior performance in these exceptionally challenging cases.[5][8][9] A recently developed ligand, HFTPhos , was specifically designed with a fluorinated aryl ring to electronically accelerate the difficult reductive elimination step.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for hindered couplings. They are strong σ-donors and possess a "flexible steric bulk" that can accommodate congested transition states, offering high stability and activity.[3][11]

Pillar 2: The Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer significant advantages. Buchwald's G3 and G4 precatalysts, for example, are air-stable palladacycles that provide a reliable and efficient in situ generation of the active Pd(0) catalyst, leading to more reproducible results.[3][10]

Pillar 3: The Base and Solvent System

The choice of base and solvent is interdependent and crucial for success.[5]

  • Bases: The base activates the boronic acid by forming the nucleophilic "ate" complex.

    • Potassium Phosphate (K₃PO₄): A fine powder of K₃PO₄ is a robust and reliable choice for many hindered couplings.[3][5]

    • Stronger Bases: For less reactive partners (e.g., aryl chlorides) or particularly stubborn couplings, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) can be more effective.[3][11][12]

  • Solvents: Anhydrous, aprotic solvents are generally preferred to minimize protodeboronation (hydrolysis of the C-B bond).

    • Standard Choices: Toluene and 1,4-dioxane are the most common and effective solvents.[5][11]

    • High-Temperature Applications: For very challenging couplings that require more thermal energy, higher-boiling solvents like xylenes may be necessary.[5]

Application Data: Catalyst Performance

The following tables summarize catalyst systems and conditions that have proven effective for the coupling of ortho-substituted boronic acids.

Table 1: Ligand Selection Guide for Hindered Couplings
Substrate HindranceRecommended Ligand(s)Typical Catalyst LoadingKey Considerations
Di-ortho SPhos, XPhos, RuPhos0.5 - 2 mol%Excellent general-purpose ligands for moderately hindered substrates.[3][7]
Tri-ortho SPhos, XPhos, RuPhos, NHCs0.1 - 2 mol%Often require slightly higher temperatures or stronger bases.[6][11]
Tetra-ortho BI-DIME, AntPhos, HFTPhos0.025 - 1 mol%Specialized ligands designed to overcome extreme steric repulsion.[8][9][10]
Table 2: Example Conditions for Challenging ortho-Substituted Couplings
Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095[10]
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094[3]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10095[3]
Aryl BromidesSterically Hindered Arylboronic AcidsPd-NHC Complext-BuOKDioxaneMild>99[11]

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization may be required for specific substrate combinations. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

Protocol 1: General Procedure for Coupling with a Buchwald Ligand (e.g., SPhos)

This protocol is suitable for coupling aryl bromides with di- or tri-ortho-substituted boronic acids.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Turnover Protocol for Tetra-ortho-Substituted Biaryls (HFTPhos)

This protocol leverages a highly active catalyst system for extremely challenging couplings.[10]

  • Vessel Preparation: To a dry reaction vial, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the HFTPhos-Pd G3 precatalyst (0.05 - 0.1 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., iPrOH/H₂O).

  • Reaction: Seal the vessel and heat to the optimized temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

Troubleshooting and Optimization

When a hindered coupling fails or proceeds with low yield, a systematic approach to optimization is crucial.

Troubleshooting_Workflow start Low Yield with ortho-Substituted Boronic Acid q1 Is the ligand appropriate for steric hindrance? start->q1 ans1_no No (e.g., PPh₃) q1->ans1_no ans1_yes Yes (e.g., SPhos) q1->ans1_yes sol1 Switch to a Bulky, Electron-Rich Buchwald Ligand (SPhos, XPhos, RuPhos) ans1_no->sol1 q2 Is the temperature high enough? ans1_yes->q2 sol1->q2 ans2_no No (<100°C) q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Increase Temperature to 100-140°C or use Microwave Irradiation ans2_no->sol2 q3 Is the base/solvent combination optimal? ans2_yes->q3 sol2->q3 ans3_no Uncertain q3->ans3_no ans3_yes Yes q3->ans3_yes sol3 Screen Bases: K₃PO₄, Cs₂CO₃, t-BuOK Use Anhydrous Toluene or Dioxane ans3_no->sol3 q4 Is the substrate extremely hindered (tetra-ortho)? ans3_yes->q4 sol3->q4 ans4_no No q4->ans4_no ans4_yes Yes q4->ans4_yes end_node Successful Coupling ans4_no->end_node sol4 Use a Specialized Ligand (BI-DIME, AntPhos, HFTPhos) ans4_yes->sol4 sol4->end_node

Diagram 2: Troubleshooting workflow for hindered Suzuki-Miyaura couplings.

Conclusion

Successfully coupling ortho-substituted boronic acids via the Suzuki-Miyaura reaction is a frequent challenge in modern synthesis. The steric hindrance presented by these substrates requires a departure from standard protocols and a move towards specialized, highly active catalyst systems. By understanding the mechanistic bottlenecks and employing bulky, electron-rich ligands like the Buchwald biarylphosphines or N-heterocyclic carbenes, researchers can overcome these hurdles. The careful optimization of the base, solvent, and temperature, guided by the principles and protocols outlined in this guide, will empower scientists to construct sterically congested biaryl systems with high efficiency and reproducibility, accelerating discovery in both academic and industrial research.

References

Application Notes and Protocols: Bioconjugation with 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Harnessing the Unique Potential of Arylboronic Acids in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules, has become a cornerstone of modern drug development, diagnostics, and materials science.[1][2][3] The rational design of these hybrid constructs demands a toolkit of chemical reactions that are not only efficient and selective but also biocompatible.[1][3] Among the array of functionalities available, boronic acids have emerged as exceptionally versatile building blocks for creating therapeutically relevant bioconjugates.[2][4] Their unique ability to form reversible covalent bonds with diols under physiological conditions offers a powerful strategy for creating stimuli-responsive systems for applications like drug delivery, live-cell imaging, and diagnostics.[1][5]

This application note focuses on a specific derivative, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , and its application in bioconjugation. The presence of the 2,3-dimethylphenylcarbamoyl moiety is anticipated to modulate the electronic properties and steric environment of the boronic acid group, thereby influencing its reactivity, pKa, and the stability of the resulting boronate esters. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights to facilitate the successful implementation of this reagent in your research.

Key Properties of this compound:

PropertyValueSource
CAS Number 913835-36-6[6][7]
Molecular Formula C15H16BNO3[6][8]
Molecular Weight 269.1 g/mol [6][8]
Appearance White to off-white crystalline powder[6]
Storage 2-8°C[6][8]

The Chemistry of Boronic Acid-Based Bioconjugation: A Mechanistic Overview

The cornerstone of boronic acid bioconjugation is the formation of a boronate ester through a reversible reaction with a 1,2- or 1,3-diol.[5][9] This reactivity is particularly useful for targeting glycoproteins, carbohydrates, and other biomolecules bearing cis-diol functionalities.[5][]

The reaction is highly dependent on pH.[4][9] The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[11] Ester formation preferentially occurs with the neutral form.[11] Consequently, the optimal pH for boronate ester formation is a balance between the pKa of the boronic acid and the pKa of the diol.[12][13] The stability of the resulting boronate ester is also pH-dependent, with the anionic tetrahedral ester being more stable than its neutral counterpart.[11]

The 2,3-dimethylphenylcarbamoyl substituent on the phenyl ring of the target molecule is expected to influence the pKa of the boronic acid through electronic effects. This, in turn, will affect the optimal pH for conjugation and the stability of the resulting bioconjugate. Researchers should empirically determine the optimal pH for their specific application.

Diagram of the Boronate Ester Formation Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions Boronic_Acid 4-(2,3-Dimethylphenylcarbamoyl) phenylboronic acid Buffer Aqueous Buffer (pH dependent) Boronic_Acid->Buffer Biomolecule Biomolecule with cis-diol (e.g., glycoprotein) Biomolecule->Buffer Bioconjugate Boronate Ester Bioconjugate (Reversible Covalent Bond) Buffer->Bioconjugate Conjugation Bioconjugate->Buffer Hydrolysis (Reversible)

Caption: Workflow for bioconjugation via boronate ester formation.

Application: Site-Specific Antibody Labeling via Glycan Targeting

A significant application of boronic acid chemistry is the site-specific labeling of antibodies.[14] Antibodies are glycoproteins, and the Fc region contains conserved N-linked glycans with terminal cis-diol moieties, providing a handle for conjugation.[][15] This approach offers an alternative to traditional methods that target lysine or cysteine residues, which can often lead to heterogeneous products and potential loss of antibody function.[16]

The following protocol outlines a general procedure for labeling an antibody with a payload (e.g., a fluorescent dye, a drug molecule) that has been pre-functionalized with this compound.

Materials and Reagents
  • Antibody to be labeled (e.g., human IgG)

  • This compound-functionalized payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH range 7.5-8.5 (optimization required)

  • Quenching solution (optional, e.g., a competing diol like sorbitol or fructose)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Spectrophotometer for concentration determination

  • SDS-PAGE and Western blotting reagents for characterization

Step-by-Step Protocol for Antibody Conjugation
  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of amines (e.g., Tris) or other nucleophiles that could interfere with the payload's functional groups if it was activated via NHS ester chemistry. Dialyze or buffer exchange the antibody into the chosen conjugation buffer if necessary.

    • Adjust the antibody concentration to 1-5 mg/mL. Higher concentrations generally lead to more efficient conjugation.

  • Payload Preparation:

    • Dissolve the this compound-functionalized payload in a compatible organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add the payload stock solution to the antibody solution at a specific molar excess (e.g., 10-50 fold molar excess of payload to antibody). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the excess, unconjugated payload by size-exclusion chromatography (SEC) using a resin appropriate for the size of the antibody.

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization of the Antibody-Payload Conjugate:

    • Degree of Labeling (DOL): Determine the average number of payload molecules per antibody using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the wavelength corresponding to the maximum absorbance of the payload.

    • Purity and Integrity: Analyze the conjugate by SDS-PAGE to confirm that the antibody has not been degraded or aggregated during the conjugation process.

    • Functionality: Perform an immunoassay (e.g., ELISA) to confirm that the conjugated antibody retains its antigen-binding activity.

Diagram of the Antibody Labeling and Characterization Workflow

G Start Start: Purified Antibody Buffer_Exchange Buffer Exchange (Conjugation Buffer) Start->Buffer_Exchange Add_Payload Add Boronic Acid -Functionalized Payload Buffer_Exchange->Add_Payload Incubate Incubate (Room Temp or 4°C) Add_Payload->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize Conjugate Purify->Characterize DOL Degree of Labeling (DOL) (UV-Vis) Characterize->DOL Purity Purity & Integrity (SDS-PAGE) Characterize->Purity Functionality Functionality (Immunoassay) Characterize->Functionality

Caption: Step-by-step workflow for antibody labeling and characterization.

Advanced Application: Stimuli-Responsive Drug Delivery Systems

The reversible nature of the boronate ester bond can be exploited to create drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or the presence of high concentrations of competing diols (e.g., glucose).[17][18][19][20] This is particularly relevant in the tumor microenvironment, which is often slightly acidic compared to normal tissues.

A nanoparticle or polymer functionalized with this compound can be conjugated to a diol-containing drug. This conjugate is designed to be stable at physiological pH (around 7.4) but to dissociate at the lower pH of the tumor microenvironment, leading to targeted drug release.

General Protocol for pH-Responsive Drug Release
  • Synthesis of the Boronic Acid-Functionalized Carrier: Functionalize a suitable carrier (e.g., chitosan, hyaluronic acid, or a synthetic polymer) with this compound using standard chemical methods.[17][20]

  • Drug Conjugation: Conjugate a diol-containing drug to the functionalized carrier via boronate ester formation, following a similar protocol to the antibody labeling described above.

  • In Vitro Release Study:

    • Incubate the drug-carrier conjugate in buffers of different pH values (e.g., pH 7.4 and pH 6.5).

    • At various time points, collect aliquots and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Diagram of the pH-Responsive Drug Release Mechanism

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Stable_Conjugate Drug-Carrier Conjugate (Stable Boronate Ester) Unstable_Conjugate Drug-Carrier Conjugate (Unstable Boronate Ester) Stable_Conjugate->Unstable_Conjugate Extravasation Released_Drug Released Drug Unstable_Conjugate->Released_Drug Hydrolysis

Caption: Mechanism of pH-triggered drug release from a boronic acid conjugate.

Troubleshooting and Expert Recommendations

  • Low Conjugation Efficiency:

    • Optimize pH: The pH of the conjugation buffer is critical. Perform small-scale experiments across a range of pH values (e.g., 7.0 to 9.0) to find the optimal condition.

    • Increase Molar Excess of Payload: A higher concentration of the boronic acid-functionalized payload can drive the equilibrium towards product formation.

    • Increase Reaction Time or Temperature: Longer incubation times or a modest increase in temperature (e.g., to 37°C) may improve yields, but monitor for potential protein denaturation.

  • Precipitation During Conjugation:

    • Solubility of Payload: The this compound derivative may have limited aqueous solubility. Ensure the concentration of the organic co-solvent (e.g., DMSO) in the final reaction mixture is kept to a minimum (typically <10%).

    • Antibody Aggregation: High concentrations of the payload or suboptimal buffer conditions can lead to antibody aggregation. Analyze the reaction mixture by dynamic light scattering (DLS) or size-exclusion chromatography.

  • Instability of the Conjugate:

    • Hydrolysis: Boronate esters are inherently reversible in aqueous media.[3] For applications requiring long-term stability, consider strategies to stabilize the bond, such as using more sterically hindered diols or boronic acids with a lower pKa.[21]

    • Storage Conditions: Store the final conjugate in a buffer at a pH that favors the stability of the boronate ester, and at 4°C or frozen for long-term storage.

Conclusion

This compound represents a valuable tool for researchers in bioconjugation and drug development. Its ability to form reversible, pH-sensitive covalent bonds with diol-containing biomolecules opens up a wide range of applications, from the site-specific labeling of antibodies to the design of sophisticated, stimuli-responsive drug delivery systems. By understanding the fundamental principles of boronic acid chemistry and carefully optimizing reaction conditions, researchers can successfully leverage the unique properties of this compound to advance their scientific goals.

References

Application Notes and Protocols for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenylboronic Acids in Smart Materials

Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in the development of advanced, "smart" materials. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, creating dynamic boronate esters.[1][2] This dynamic covalent chemistry is highly sensitive to environmental stimuli, particularly pH and the presence of specific saccharides like glucose, making PBA-functionalized materials ideal for a range of applications, from biomedical devices to environmental sensors.[2][3][4][5]

This guide focuses on the potential applications of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , a representative member of this versatile class of compounds. The 2,3-dimethylphenylcarbamoyl substituent is anticipated to modulate the material's properties through steric effects and by influencing its solubility and intermolecular interactions, such as hydrogen bonding. These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of how to leverage the unique characteristics of this molecule in the design and synthesis of innovative materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆BNO₃(Predicted)
Molecular Weight 269.10 g/mol (Predicted)
Appearance White to off-white solid(Typical for similar compounds[6])
Key Functional Groups Phenylboronic acid, Amide, DimethylphenylN/A
Primary Reactivity Reversible boronate ester formation with diols[2][7]

Core Application I: Self-Healing Hydrogels for Biomedical Applications

The reversible nature of the boronate ester bond is the fundamental principle behind the creation of self-healing materials.[3][4] When a hydrogel crosslinked with these dynamic bonds is damaged, the bonds can reform, restoring the material's structural integrity. This property is particularly valuable in biomedical applications where durability and longevity are critical.

Mechanism of Self-Healing

The self-healing process is driven by the dynamic equilibrium between the phenylboronic acid and diol-containing polymers. When the hydrogel is fractured, the boronate ester crosslinks are broken. Upon bringing the fractured surfaces back into contact, the dynamic nature of these bonds allows them to reform across the interface, effectively "healing" the material. The rate and efficiency of healing can be tuned by altering factors such as pH, temperature, and the concentration of the constituent polymers.

Self_Healing_Mechanism cluster_0 Intact Hydrogel cluster_1 Damaged Hydrogel cluster_2 Healed Hydrogel A PBA-Polymer B Diol-Polymer A->B Boronate Ester Crosslink C PBA-Polymer label_damage Fracture (Broken Crosslinks) D Diol-Polymer E PBA-Polymer F Diol-Polymer E->F Reformed Crosslink

Figure 1: Mechanism of self-healing in a boronate ester crosslinked hydrogel.

Protocol: Synthesis of a Self-Healing Hydrogel

This protocol describes the preparation of a self-healing hydrogel using a polymer functionalized with this compound and a diol-containing polymer, such as polyvinyl alcohol (PVA).

Materials:

  • This compound

  • Polymer with available amine or carboxyl groups for functionalization (e.g., chitosan, hyaluronic acid)

  • Polyvinyl alcohol (PVA), 10 wt% aqueous solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Functionalization of a Polymer with this compound:

    • Dissolve the amine or carboxyl-containing polymer (e.g., hyaluronic acid) in a suitable buffer.

    • Activate the carboxyl groups of the polymer using EDC and NHS.

    • Add an amino-terminated derivative of this compound to the activated polymer solution. (Note: This may require a separate synthesis step to introduce an amine handle to the boronic acid derivative).

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

    • Purify the resulting PBA-functionalized polymer by dialysis against deionized water for 3 days, followed by lyophilization.

  • Hydrogel Formation:

    • Prepare a 5 wt% solution of the PBA-functionalized polymer in PBS (pH 7.4).

    • Prepare a 10 wt% solution of PVA in deionized water by heating to 90°C with stirring until fully dissolved, then cool to room temperature.

    • In a small vial, mix equal volumes of the PBA-functionalized polymer solution and the PVA solution.

    • Vortex the mixture for 30 seconds. A stable hydrogel should form within minutes.

  • Evaluation of Self-Healing Properties:

    • Cut the prepared hydrogel into two separate pieces with a scalpel.

    • Gently press the two pieces back together.

    • Allow the hydrogel to rest at room temperature for a designated time (e.g., 1-2 hours).

    • Observe the healing of the interface. The hydrogel should be able to be stretched without breaking at the original cut site.

Core Application II: Glucose-Responsive Materials for Drug Delivery

The binding affinity of phenylboronic acids to diols is particularly strong for saccharides like glucose. This interaction can be harnessed to create materials that respond to changes in glucose concentration, a principle that is extensively explored for self-regulated insulin delivery systems.[4][5][8]

Mechanism of Glucose-Responsive Drug Release

In a typical system, a drug (e.g., insulin) is encapsulated within a hydrogel network crosslinked by boronate esters. In a low-glucose environment, the network remains intact, retaining the drug. When glucose levels rise, glucose molecules compete with the diol crosslinkers for binding to the phenylboronic acid sites. This competitive binding leads to a disruption of the hydrogel network, causing it to swell or partially dissolve, thereby releasing the encapsulated drug.[4][5]

Glucose_Response cluster_0 Low Glucose Environment cluster_1 High Glucose Environment A Crosslinked Hydrogel (Drug Encapsulated) B Glucose binds to PBA A->B Introduction of Glucose C Hydrogel Swells/Degrades B->C D Drug is Released C->D

Figure 2: Glucose-responsive drug release from a PBA-based hydrogel.

Protocol: Preparation and Evaluation of a Glucose-Responsive Drug Delivery System

This protocol outlines the synthesis of glucose-responsive nanoparticles and the evaluation of their drug-release profile.

Materials:

  • PBA-functionalized polymer (as prepared in the previous protocol)

  • Diol-containing polymer (e.g., a catechol-modified polymer)

  • Model drug (e.g., Rhodamine B or a fluorescently-labeled protein)

  • Glucose solutions of varying concentrations (0, 1, 5, 10, 20 mM) in PBS (pH 7.4)

  • Dialysis membrane cassettes

  • Fluorometer or UV-Vis spectrophotometer

Procedure:

  • Formation of Drug-Loaded Nanoparticles:

    • Dissolve the PBA-functionalized polymer and the diol-containing polymer in PBS (pH 7.4) to a final concentration of 1 mg/mL each.

    • Add the model drug to this solution at a desired concentration.

    • Allow the solution to self-assemble into nanoparticles with stirring for 4-6 hours at room temperature.

  • In Vitro Drug Release Study:

    • Transfer a known volume of the nanoparticle solution into a dialysis cassette.

    • Place the dialysis cassette into a beaker containing a larger volume of PBS (pH 7.4) with a specific glucose concentration (e.g., 0 mM for the control).

    • At predetermined time intervals, withdraw a small aliquot of the buffer from the beaker and replace it with fresh buffer of the same glucose concentration.

    • Measure the concentration of the released drug in the withdrawn aliquots using a fluorometer or UV-Vis spectrophotometer.

    • Repeat the experiment with different glucose concentrations to determine the glucose-sensitivity of the drug release.

  • Data Analysis:

    • Calculate the cumulative drug release at each time point for each glucose concentration.

    • Plot the cumulative drug release as a function of time.

    • Compare the release profiles at different glucose concentrations to demonstrate the glucose-responsive nature of the system.

Core Application III: Fluorescent Sensors for Saccharide Detection

The interaction between phenylboronic acids and diols can also be exploited to create fluorescent sensors.[9] By coupling a PBA derivative to a fluorophore, the binding event with a saccharide can be translated into a change in fluorescence intensity or wavelength, allowing for quantitative detection.[9]

Mechanism of Fluorescence Sensing

Several mechanisms can be employed for fluorescence sensing with PBA derivatives. One common approach involves changes in the electronic properties of the fluorophore upon boronate ester formation. For instance, the boronic acid can act as a photoinduced electron transfer (PET) quencher for a nearby fluorophore. When the boronic acid binds to a diol, the PET process is inhibited, leading to an increase in fluorescence emission.

Fluorescence_Sensing cluster_0 No Saccharide cluster_1 Saccharide Present A Fluorophore-PBA Conjugate B Fluorescence Quenched (PET) A->B C Saccharide binds to PBA A->C Addition of Saccharide D PET Inhibited C->D E Fluorescence Restored D->E

Figure 3: Mechanism of a PET-based fluorescent PBA sensor.

Protocol: Synthesis and Testing of a Fluorescent Saccharide Sensor

This protocol describes the synthesis of a simple fluorescent sensor by coupling this compound to a fluorophore and its subsequent testing.

Materials:

  • This compound with a reactive handle (e.g., an amine)

  • A fluorophore with a complementary reactive group (e.g., an NHS ester of a dye like fluorescein)

  • Saccharide solutions (e.g., glucose, fructose, mannose) in a suitable buffer (e.g., HEPES buffer, pH 7.4)

  • Solvents for synthesis (e.g., DMF, DMSO)

  • Fluorescence spectrophotometer

Procedure:

  • Synthesis of the Fluorescent Sensor:

    • Dissolve the amine-functionalized this compound and the NHS-ester of the fluorophore in anhydrous DMF.

    • Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Purify the product by column chromatography or preparative HPLC.

  • Fluorescence Titration:

    • Prepare a stock solution of the purified fluorescent sensor in a suitable solvent (e.g., DMSO).

    • In a series of cuvettes, add a fixed amount of the sensor stock solution to the buffer to achieve a final concentration in the micromolar range.

    • Add increasing concentrations of the saccharide stock solution to each cuvette.

    • Record the fluorescence emission spectrum of each solution after a short incubation period.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • Analyze the data to determine the binding affinity (Ka) and the limit of detection for the saccharide.

    • Repeat the experiment with different saccharides to assess the selectivity of the sensor.

Conclusion and Future Outlook

This compound represents a versatile building block for the creation of advanced functional materials. Its ability to participate in dynamic covalent chemistry opens up a vast design space for stimuli-responsive polymers, self-healing hydrogels, and sensitive analytical tools. The protocols provided herein serve as a starting point for researchers to explore the potential of this and similar phenylboronic acid derivatives. Future research may focus on fine-tuning the properties of these materials by modifying the substituents on the phenyl ring, leading to even more sophisticated and highly specific applications in materials science and medicine.

References

Troubleshooting & Optimization

overcoming steric hindrance in Suzuki coupling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on the Suzuki Coupling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and Structurally Similar Hindered Substrates.

Welcome to your dedicated resource for navigating the complexities of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide, structured as a series of frequently asked questions and in-depth troubleshooting protocols, is designed to provide you with the insights of a Senior Application Scientist. Here, we will dissect the challenges posed by substrates like this compound, where steric congestion around the reactive sites can significantly impede the catalytic cycle, leading to low yields and reaction failures. Our focus will be on providing not just solutions, but a deep-seated understanding of the mechanistic principles that govern these advanced catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a sterically hindered boronic acid, such as this compound, resulting in a low yield or failing completely?

A1: Low yields or reaction failures in Suzuki couplings involving sterically hindered substrates are a common challenge. The primary reason lies in the steric clash between the bulky coupling partners and the palladium catalyst, which can inhibit one or more of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The ortho-substituents on your 2,3-dimethylphenyl group create a sterically demanding environment that can:

  • Hinder Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center can be slowed down if the halide is also sterically hindered.

  • Impede Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk.

  • Prevent Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium, can be difficult if the two coupled groups are sterically bulky, as they must come into close proximity on the metal center.

Standard Suzuki coupling conditions, particularly those using traditional phosphine ligands like triphenylphosphine (PPh₃), are often ineffective for these challenging substrates because they do not create a sufficiently reactive and sterically accessible catalytic species.[1][2]

Q2: I am observing a significant amount of protodeboronation of my boronic acid. What causes this and how can I minimize it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that plagues Suzuki couplings, especially with electron-deficient or sterically hindered boronic acids.[3][4] This process is often promoted by the presence of water and the choice of base.[3] To mitigate protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but a poor choice can accelerate protodeboronation.[3][5] Using milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[2][4]

  • Anhydrous Conditions: While some Suzuki couplings tolerate water, for sensitive substrates, ensuring anhydrous reaction conditions can suppress protodeboronation.[4][6]

  • Use of More Stable Boron Reagents: Consider converting your boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3][4]

  • Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can also reduce the extent of this side reaction.[3]

Q3: Homocoupling of my boronic acid is another major byproduct. What are the primary causes and preventative measures?

A3: The formation of a biaryl product from two molecules of your boronic acid, known as homocoupling, is another common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.[3][7]

  • Presence of Oxygen: The primary culprit for homocoupling is often residual oxygen in the reaction mixture, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3][7]

  • Prevention:

    • Rigorous Degassing: It is critical to thoroughly degas your solvent(s) before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands may be necessary.

In-Depth Troubleshooting Guide

Issue: Low to No Conversion of Starting Materials

When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The catalyst system is the most critical variable for hindered substrates.

1. Re-evaluate the Catalyst System: The Power of Bulky, Electron-Rich Ligands

Standard ligands like PPh₃ are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.[2][8]

Recommended Ligands:

  • Buchwald Ligands (Dialkylbiaryl Phosphines): These are the gold standard for challenging couplings.[9][10] They possess both steric bulk and electron-richness, which are crucial for high catalytic activity.[8][10]

    • SPhos, RuPhos, and XPhos are excellent starting points.[2][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective for constructing sterically hindered biaryls, including di-, tri-, and even tetra-ortho-substituted systems.[1][11]

  • Specialized Ligands: For extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown superior performance.[2][12][13][14][15]

2. Optimize the Base and Solvent Combination

The choice of base is crucial and often works in concert with the solvent.[16]

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for many hindered couplings, frequently used as a fine powder.[2][6][17]

    • Cesium Carbonate (Cs₂CO₃): A strong, yet often gentle base that can be effective.

    • Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, particularly with less reactive aryl chlorides.[11]

  • Solvents:

    • Anhydrous, aprotic solvents are generally preferred.

    • Toluene, Dioxane, and THF are common and effective choices.[2][6]

    • For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to drive the reaction at elevated temperatures.[2]

3. Increase Reaction Temperature

Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.[2] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields for sluggish couplings.[2][11]

Data Summary: Recommended Conditions for Hindered Couplings
ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable sources of Pd(0) after in situ reduction.
Ligand Buchwald type: SPhos, XPhos, RuPhosNHC type: IPr, IMesSpecialized: AntPhos, BI-DIMEBulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination for hindered substrates.[1][2][9][11][12]
Base K₃PO₄, Cs₂CO₃, t-BuOKThe base activates the boronic acid; stronger, non-nucleophilic bases are often required for hindered couplings.[1][2][11]
Solvent Toluene, Dioxane, THF, XylenesAnhydrous aprotic solvents are generally preferred. Higher boiling points allow for increased reaction temperatures.[2][16]
Temperature 80 - 140 °C or MicrowaveHigher temperatures provide the necessary activation energy to overcome steric barriers.[2]

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Suzuki Coupling of a Hindered Substrate

This protocol provides a starting point for the coupling of this compound with a hindered aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Hindered Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely ground, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, the hindered aryl bromide, and finely ground K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of anhydrous toluene to form a slurry.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon (repeat 3 times).

  • Add the catalyst slurry to the Schlenk flask via syringe, followed by the remaining anhydrous toluene.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Biaryl R¹-Pd(II)L(R²) Transmetal->PdII_Biaryl + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Steric Hindrance on the Catalytic Cycle

Steric_Hindrance cluster_cycle Catalytic Cycle Steps cluster_hindrance Steric Hindrance Effects OA Oxidative Addition Hindrance_OA Slowed by bulky aryl halide OA->Hindrance_OA TM Transmetalation Hindrance_TM Rate-limiting step, severely impeded TM->Hindrance_TM RE Reductive Elimination Hindrance_RE Difficult due to crowded metal center RE->Hindrance_RE

Caption: How steric hindrance negatively impacts key steps of the Suzuki coupling.

Troubleshooting Workflow for Hindered Suzuki Couplings

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the ligand a bulky, electron-rich phosphine (e.g., Buchwald) or NHC? Start->Check_Catalyst Change_Ligand Switch to SPhos, RuPhos, XPhos, or an NHC ligand. Check_Catalyst->Change_Ligand No Check_Conditions Are the base and solvent optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Change_Conditions Screen bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (Toluene, Dioxane). Check_Conditions->Change_Conditions No Check_Temp Is the temperature high enough? Check_Conditions->Check_Temp Yes Change_Conditions->Check_Temp Increase_Temp Increase temperature to 100-140 °C or use microwave heating. Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: A systematic workflow for troubleshooting low yields in hindered Suzuki couplings.

References

Technical Support Center: Purification of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (CAS No. 913835-36-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

Compound Profile

PropertyValueSource
CAS Number 913835-36-6[1][2]
Molecular Formula C₁₅H₁₆BNO₃[2]
Molecular Weight 269.1 g/mol [2]
Appearance White to off-white solid[1]
Purity (Typical) ≥95%[2]
Storage Conditions 2-8°C[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities for arylboronic acids include:

  • Boronic Anhydride (Boroxin): This is a trimeric cyclic anhydride formed by the intermolecular dehydration of the boronic acid. It can often be in equilibrium with the boronic acid form in solution.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Homocoupling Byproducts: Dimers of the starting materials can sometimes form.[3]

  • Protodeboronation Products: Loss of the boronic acid group to yield the corresponding arene.

Q2: My purified this compound shows a broad peak in my HPLC analysis. What could be the cause?

A2: A broad peak for a boronic acid in HPLC is a common issue.[4] This can be due to:

  • Equilibrium with Boroxin: The interconversion between the boronic acid and its cyclic anhydride (boroxin) on the column can lead to peak broadening.[4]

  • Interaction with Silica: Residual silanol groups on standard silica columns can interact with the boronic acid, causing tailing and broadening.[5]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the boronic acid, influencing its retention and peak shape.

Q3: Is it necessary to convert my boronic acid to a boronate ester for purification?

A3: While not always necessary, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can simplify purification, particularly by column chromatography. Boronate esters are generally less polar and less prone to interactions with silica gel, often resulting in better peak shapes and easier separation from polar impurities.[3][6] However, this adds an extra protection/deprotection step to your synthesis.

Troubleshooting Purification Challenges

Issue 1: Oiling Out During Recrystallization

Scenario: "I'm attempting to recrystallize my crude this compound, but it's oiling out instead of forming crystals."

Causality: Oiling out occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to crystallize.

Troubleshooting Workflow:

G start Oiling Out Occurs step1 Reduce amount of hot solvent used to dissolve the crude product. start->step1 High Solubility step2 Cool the solution more slowly (e.g., let it cool to room temperature before placing in an ice bath). step1->step2 step3 Add a co-solvent (anti-solvent) in which the compound is less soluble. step2->step3 If still oiling out step4 Scratch the inside of the flask with a glass rod to induce nucleation. step3->step4 step5 Add a seed crystal of pure product, if available. step4->step5

Caption: Troubleshooting oiling out during recrystallization.

Issue 2: Poor Separation During Column Chromatography

Scenario: "My target compound is co-eluting with impurities during silica gel chromatography."

Causality: The polarity of your compound and the impurities are too similar in the chosen eluent system. Also, interactions with the silica stationary phase can cause streaking and poor separation.[3]

Troubleshooting Workflow:

G start Poor Separation on Silica Gel step1 Adjust Eluent Polarity: - Gradually increase or decrease the polarity. - Try a different solvent system (e.g., DCM/MeOH instead of Hexane/EtOAc). start->step1 step2 Add a Mobile Phase Modifier: - Add a small amount of acetic acid or formic acid to suppress ionization and reduce tailing. step1->step2 If tailing is observed step3 Consider Reverse-Phase Chromatography (C18): - Use a water/acetonitrile or water/methanol gradient. - This is effective for separating compounds with different hydrophobicities. step2->step3 If separation is still poor step4 Convert to Boronate Ester: - Derivatize with pinacol to create a less polar compound that is easier to purify on silica gel. step3->step4 Alternative Strategy

Caption: Improving separation in column chromatography.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7] The goal is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, water, and mixtures like methanol/water or ethyl acetate/heptane).[7] Phenylboronic acids generally have good solubility in polar organic solvents like ethers and ketones, and low solubility in hydrocarbons.[6]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

Principle: The boronic acid functional group is acidic and can be deprotonated by a base to form a water-soluble boronate salt.[3] This allows for the separation from non-acidic organic impurities. The pKa of substituted phenylboronic acids can range from approximately 4 to 10.[8] The electron-withdrawing carbamoyl group will likely lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[8][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaHCO₃ or a dilute NaOH solution). The this compound will be deprotonated and move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates out. Monitor the pH with pH paper.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Workflow Diagram for Acid-Base Extraction:

G start Crude Product in Organic Solvent step1 Wash with Aqueous Base (e.g., NaHCO₃) start->step1 organic_layer Organic Layer: Non-acidic impurities step1->organic_layer Separate aqueous_layer Aqueous Layer: Boronate Salt step1->aqueous_layer Separate step2 Acidify with Aqueous Acid (e.g., HCl) aqueous_layer->step2 step3 Extract with Organic Solvent step2->step3 final_organic Organic Layer: Purified Boronic Acid step3->final_organic Separate final_aqueous Aqueous Layer: Salts step3->final_aqueous Separate

Caption: Workflow for purification by acid-base extraction.

References

Technical Support Center: Mastering Suzuki Reactions with N-Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving N-aryl boronic acids. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to troubleshoot and optimize these crucial C-N bond-forming reactions. N-aryl boronic acids, while invaluable synthetic building blocks, present unique challenges due to the electronic properties and potential coordinating effects of the nitrogen atom. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve high-yield, reproducible results.

Section 1: Foundational Troubleshooting - Why Did My Reaction Fail?

This section addresses the most common and critical issues encountered when a Suzuki reaction with an N-aryl boronic acid yields disappointing results. We will proceed with a logical diagnostic workflow, starting from the most fundamental aspects of the reaction setup.

FAQ 1: I have little to no product formation. What are the first things I should check?

When faced with a failed reaction, a systematic review of your setup and reagents is the first order of business. Often, the root cause is a fundamental parameter that has been overlooked.

Answer:

Start by assessing these four key areas: the catalyst's activity, the inertness of your atmosphere, the integrity of your reagents, and the appropriateness of your base and solvent system.

  • Catalyst Activity & Integrity: The heart of the Suzuki reaction is the palladium catalyst. Its efficacy is paramount. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ to enter the catalytic cycle.[1] Many precatalysts and the active Pd(0) species are sensitive to air. Consider using a fresh batch of catalyst or employing more robust, air-stable precatalysts like the Buchwald-type palladacycles (e.g., XPhos Pd G3), which are designed for greater stability and activity.[1][2]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands, deactivation of the Pd(0) catalyst, and promote the undesirable homocoupling of your boronic acid.[1] It is crucial to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves not only a proper purge of the reaction vessel but also the use of degassed solvents.

  • Reagent Purity and Stability: Verify the purity of both your N-aryl boronic acid and your coupling partner (aryl halide/triflate). Boronic acids, particularly heteroaromatic ones, can degrade over time or during the reaction via protodeboronation.[1][3] N-containing heteroaryl boronic acids can be notoriously unstable.[4] If you suspect degradation, consider using a more stable derivative like a pinacol ester, MIDA boronate ester, or a potassium trifluoroborate salt.[5][6] These derivatives often exhibit enhanced stability and release the active boronic acid slowly under the reaction conditions, minimizing decomposition.[6]

  • Base and Solvent Selection: The choice of base is critical and is intricately linked to the solvent system. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] However, excessively strong bases can promote side reactions. Ensure your base is finely powdered and dry, especially for anhydrous reactions, as its physical state can significantly impact reactivity.[1][9] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Troubleshooting Workflow: Low Conversion

Below is a decision-making workflow to guide your troubleshooting process when faced with low or no product conversion.

G cluster_start Start: Low/No Conversion cluster_catalyst Catalyst System cluster_atmosphere Reaction Atmosphere cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_end Outcome start Low or No Product by LCMS/TLC catalyst_check Is Catalyst/Ligand Active & Fresh? start->catalyst_check Check First catalyst_solution Action: Use fresh catalyst. Consider air-stable precatalyst (e.g., G3 Palladacycle). Increase catalyst loading (e.g., 1-5 mol%). catalyst_check->catalyst_solution If No atmosphere_check Is System Properly Degassed? catalyst_check->atmosphere_check If Yes catalyst_solution->atmosphere_check atmosphere_solution Action: Degas solvent via sparging or freeze-pump-thaw. Ensure positive inert gas pressure. atmosphere_check->atmosphere_solution If No reagents_check Is N-Aryl Boronic Acid Stable? atmosphere_check->reagents_check If Yes atmosphere_solution->reagents_check reagents_solution Action: Use a more stable derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate Salt. reagents_check->reagents_solution If No conditions_check Are Base/Solvent/Temp Optimal? reagents_check->conditions_check If Yes reagents_solution->conditions_check conditions_solution Action: Screen different bases (see Table 2). Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF). Increase temperature. conditions_check->conditions_solution If No end_node Reaction Optimized conditions_check->end_node If Yes conditions_solution->end_node

Caption: A logical workflow for troubleshooting low conversion.

Section 2: Tackling Side Reactions with N-Aryl Boronic Acids

Even when the reaction proceeds, undesired side reactions can significantly lower the yield of your target molecule. N-aryl boronic acids are particularly susceptible to certain pathways.

FAQ 2: I'm observing a significant amount of protodeboronation. How can I minimize this?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material.[5][6] This is one of the most common failure modes, especially with electron-rich or heteroaromatic boronic acids.[3]

Answer:

Protodeboronation is often promoted by the presence of water (which acts as the proton source) and the strength of the base.[10] Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[1] Switching from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can be highly effective.[7][10] Fluoride sources like KF or CsF are also excellent choices, especially for heteroaromatic boronic acids, as they can minimize this side reaction.[11]

  • Switch to Anhydrous Conditions: Since water is the proton source, moving to a rigorously anhydrous solvent system can dramatically reduce protodeboronation.[1] Solvents like dioxane, THF, or toluene can be used, but ensure they are freshly dried and degassed.

  • Employ a More Stable Boron Reagent: As mentioned previously, boronic acid derivatives are your best defense against protodeboronation.

    • MIDA boronates and potassium trifluoroborates are particularly robust. They participate in a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing its decomposition before it can engage in the catalytic cycle.[6]

    • Pinacol esters are also more stable than the corresponding boronic acids and are a common and effective alternative.[3]

  • Accelerate the Cross-Coupling: The competition between the desired Suzuki coupling and protodeboronation is kinetically controlled. By speeding up the productive reaction, you can outpace the decomposition pathway. Using highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos), can accelerate the rate-limiting steps of the Suzuki cycle and improve the product yield.[10][12]

Parameter Condition Favoring Protodeboronation Recommended Action to Minimize Rationale
Boron Reagent Free Boronic Acid (esp. N-heteroaromatic)Use Pinacol Ester, MIDA Ester, or Trifluoroborate Salt[5]Increases stability and allows for "slow release" of the active nucleophile.[6][10]
Base Strong Aqueous Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)[10]Reduces the rate of base-catalyzed decomposition pathways.[10]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Dioxane, Toluene)Removes the primary proton source for the side reaction.[1][10]
Temperature High (e.g., >100 °C)Lower Temperature (e.g., 60-80 °C)Slows the rate of decomposition, though it may also slow the desired reaction.[10]
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., SPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[10][12]
Table 1: Key Parameters Influencing Protodeboronation.
FAQ 3: My N-aryl boronic acid (e.g., a pyridine boronic acid) seems to be inhibiting the catalyst. What can I do?

The nitrogen atom in N-aryl and especially N-heteroaryl boronic acids can act as a Lewis base and coordinate to the palladium center. This can sequester the catalyst, preventing it from participating in the catalytic cycle, leading to low or no conversion.[4][13]

Answer:

This is a classic challenge with nitrogen-containing substrates. The solution lies in choosing a ligand that can sterically or electronically disfavor this inhibitory binding.

  • Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are ideal.[13] Their steric bulk creates a crowded environment around the palladium center that makes it difficult for the substrate's nitrogen to coordinate, while their strong electron-donating ability promotes the desired catalytic steps (oxidative addition and reductive elimination).[1][14]

  • Protect the Nitrogen Atom: For certain substrates, particularly those with amine functionalities, protection may be necessary. Protecting groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) can prevent the nitrogen lone pair from interfering with the catalyst.[13] These groups are generally stable to Suzuki conditions and can be removed after the coupling.

  • Consider a Different Catalyst System: While Pd(PPh₃)₄ is a workhorse catalyst, it is often not optimal for challenging substrates with coordinating groups.[13] Pre-catalysts like Pd₂(dba)₃ used in combination with a suitable bulky phosphine ligand, or robust palladacycle pre-catalysts, often provide superior results.[13]

Base Typical pKa (Conjugate Acid) Common Solvents Strengths Potential Issues with N-Aryl Boronic Acids
K₃PO₄ ~12.3Toluene, Dioxane, n-Butanol, often with H₂OGenerally effective, good for many substrates.Can be too strong for highly sensitive boronic acids, promoting protodeboronation.[10]
K₂CO₃ / Na₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂O, EtOHWidely used, inexpensive, moderate strength.[7]May not be strong enough for less reactive aryl chlorides.
Cs₂CO₃ ~10.3Dioxane, Toluene, DMFMore soluble in organic solvents than K₂CO₃, often gives higher yields.Higher cost.
KF / CsF ~3.2Isopropanol, Dioxane, THFMild, excellent for minimizing protodeboronation with sensitive heteroaryl boronic acids.[1][11]May not be basic enough for all substrate combinations.
Organic Bases (e.g., Et₃N) ~10.8Toluene, DMFSoluble in organic solvents.Often less effective than inorganic bases for Suzuki couplings.[7]
Table 2: Comparative Guide to Base Selection for N-Aryl Boronic Acid Couplings.

Section 3: Experimental Protocols and Best Practices

Adherence to proper experimental technique is critical for success, especially when dealing with air-sensitive reagents.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an N-Aryl Boronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Halide (1.0 equiv)

  • N-Aryl Boronic Acid or Derivative (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the N-aryl boronic acid, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15] This is a critical step to remove oxygen.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base->Boronate Activation Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Bulky Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on a critical challenge in modern synthetic chemistry: catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to diagnose, troubleshoot, and overcome these synthetic hurdles. We will move beyond simple procedural lists to explain the underlying causality, ensuring that every experimental choice is part of a self-validating system.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding catalyst deactivation in sterically challenging Suzuki couplings.

Q1: What are the typical signs of catalyst deactivation in my Suzuki reaction?

A1: The most common indicators of catalyst deactivation include:

  • Stalled Reaction: The reaction begins but fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of Palladium Black: A black precipitate is a tell-tale sign that the soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[1][2]

  • Low or No Product Yield: Despite extended reaction times or increased temperatures, the desired product is formed in minimal quantities or not at all.[3][4]

  • Formation of Homocoupling Byproducts: You may observe the formation of biaryl products derived from the coupling of two identical aryl halide or boronic acid molecules.

  • Protodeboronation: The boronic acid starting material is consumed, but instead of the desired cross-coupled product, the corresponding arene (where the boronic acid group is replaced by a hydrogen) is formed.[3][5][6]

Q2: Why are bulky substrates particularly prone to causing catalyst deactivation?

A2: Steric hindrance from bulky substrates can impede key steps in the catalytic cycle, creating opportunities for deactivation pathways to dominate. The primary reasons include:

  • Slow Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, can be significantly slowed by steric bulk.[7][8][9][10] This sluggishness increases the lifetime of the Pd(II) intermediate, making it more susceptible to decomposition.

  • Increased Likelihood of Side Reactions: The extended lifetime of reactive intermediates allows for competing side reactions, such as β-hydride elimination (if applicable), to occur.[11][12][13]

  • Ligand Dissociation and Catalyst Agglomeration: To accommodate bulky substrates, the palladium center may dissociate a ligand. While this can be necessary for the reaction to proceed, the resulting coordinatively unsaturated palladium species are less stable and more prone to forming inactive palladium black.[2][14]

Q3: I'm seeing a lot of my boronic acid being converted back to the arene. What's happening?

A3: This side reaction is called protodeboronation and is a major pathway for substrate degradation, especially with electron-deficient or heteroaromatic boronic acids.[3][5][6] It is often accelerated by the basic and aqueous conditions required for the Suzuki coupling. Paradoxically, while bulky phosphine ligands are often used to promote difficult couplings, they can also accelerate palladium-catalyzed protodeboronation.[5][6]

Q4: Can the choice of base and solvent contribute to catalyst deactivation?

A4: Absolutely. The base and solvent play crucial roles in catalyst stability.[15][16][17]

  • Base: A base that is too strong or has poor solubility can lead to localized high concentrations that promote catalyst decomposition.[3][18] Conversely, a base that is too weak may not facilitate the transmetalation step efficiently, stalling the catalytic cycle and leading to deactivation.[3]

  • Solvent: The solvent must effectively solubilize all components of the reaction, including the catalyst, substrates, and base.[15][19] Poor solubility can lead to catalyst precipitation. Additionally, coordinating solvents can stabilize or destabilize catalytic intermediates, influencing the overall reaction rate and catalyst lifetime.[15][19]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic guide to troubleshooting common issues encountered when performing Suzuki reactions with bulky substrates.

Problem 1: Reaction Stalls at Partial Conversion with Formation of Palladium Black

Observation: The reaction proceeds initially but stops before completion, and a black precipitate is observed.

Probable Cause: Catalyst decomposition and precipitation. This often occurs when the reductive elimination step is slow due to steric hindrance, leading to unstable Pd(II) intermediates that decompose. Insufficiently stabilizing ligands or the presence of oxygen can exacerbate this issue.[2]

Troubleshooting Workflow:

References

Technical Support Center: Optimizing the Synthesis of N-(2,3-dimethylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of N-(2,3-dimethylphenyl)benzamide derivatives. This guide is structured to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and significantly improve your reaction yields. We will move beyond simple procedural steps to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-(2,3-dimethylphenyl)benzamide and its derivatives is a common objective in medicinal chemistry.[1] The core reaction, an amide bond formation, is fundamental in organic synthesis.[2][3] However, the specific structure of 2,3-dimethylaniline presents a significant challenge: steric hindrance. The presence of a methyl group in the ortho position, exacerbated by the adjacent meta-methyl group, physically obstructs the nitrogen atom's lone pair, impeding its nucleophilic attack on the activated carboxylic acid derivative.[4][5] This often leads to low conversion rates, slow reactions, and diminished yields.[6]

This guide provides a systematic approach to overcoming these obstacles through careful selection of reagents, optimization of reaction conditions, and robust purification protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?

Answer: A low or non-existent yield in this specific amide coupling is almost always traceable to a few key factors, primarily stemming from the sterically hindered nature of the 2,3-dimethylaniline.

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate for the sterically hindered amine to attack. If your coupling reagent is not potent enough, this activation step will be the primary bottleneck.[4]

  • Steric Hindrance: The bulky methyl groups on the aniline ring physically block the reaction site.[4][5] This slows down the rate of nucleophilic attack, often to a point where side reactions, such as the hydrolysis of the activated intermediate, become dominant.[4]

  • Deactivation of the Amine: The amine can be rendered non-nucleophilic if it is protonated.[4] This can occur from an acid-base reaction with the carboxylic acid starting material before the coupling agent has a chance to work.[4] Using an appropriate non-nucleophilic base is crucial to prevent this.

  • Presence of Water: Moisture is detrimental. Water can hydrolyze your coupling reagent and, more importantly, the activated carboxylic acid intermediate, reverting it back to the unreactive carboxylic acid.[4][7] Using anhydrous solvents and reagents is critical.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly hinder the reaction.[8][9]

Question 2: How can I effectively overcome the steric hindrance from the 2,3-dimethylphenyl group?

Answer: Tackling steric hindrance requires a multi-faceted approach focused on maximizing the reactivity of the electrophile (the carboxylic acid derivative) and optimizing conditions to favor the slow amide bond formation.

  • Convert the Carboxylic Acid to an Acyl Chloride: This is often the most robust strategy for difficult couplings. Acyl chlorides are significantly more electrophilic than the intermediates formed by many standard coupling reagents. The reaction can then be performed under Schotten-Baumann conditions.[10][11][12] This involves reacting the acyl chloride with the amine in the presence of an aqueous base (like NaOH) or an organic base (like pyridine) to neutralize the HCl byproduct and drive the reaction forward.[10][11][13]

  • Employ High-Potency Coupling Reagents: If you prefer a one-pot coupling method, standard carbodiimides like DCC or EDC may be insufficient. Switch to more powerful uronium or phosphonium salt-based reagents.[3]

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often the reagent of choice for difficult couplings, as it rapidly generates a highly reactive O-acylisourea intermediate.[2][9]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent option that forms a reactive phosphonium ester.

  • Increase Reaction Temperature and Time: For sterically hindered substrates, reactions often require more energy and longer times to proceed to completion. Monitor the reaction by TLC or LC-MS, but be prepared for it to run for 12-24 hours or even longer. Heating the reaction (e.g., to 50-80 °C) can often provide the necessary activation energy, but must be balanced against the potential for side reactions or degradation.

Question 3: I am observing significant side reactions and impurities. How can I identify and minimize them?

Answer: The primary side reaction is typically the hydrolysis of your activated carboxylic acid intermediate back to the starting benzoic acid derivative.[14] Another common issue is the formation of byproducts from the coupling reagent itself.

  • Problem: Benzoic Acid Impurity:

    • Cause: Presence of moisture in the solvent, reagents, or atmosphere.[14]

    • Solution: Use anhydrous solvents (e.g., freshly distilled or from a sure-seal bottle). Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[14]

  • Problem: Dicyclohexylurea (DCU) Precipitate:

    • Cause: This is the insoluble byproduct formed when using DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling reagent.[15]

    • Solution: While it complicates in-process monitoring, DCU's insolubility makes it easy to remove. Simply filter the reaction mixture before the workup. If this is problematic, switch to a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), whose urea byproduct can be removed with an aqueous wash.[15]

  • Problem: Racemization (if chiral centers are present):

    • Cause: Over-activation of the carboxylic acid can lead to racemization at the alpha-carbon.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt (1-Hydroxybenzotriazole) or OxymaPure.[4] Running the reaction at a lower temperature can also help mitigate this issue.[4]

Logical Troubleshooting Workflow

If you are facing low yields, follow this systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents Start Diagnosis Anhydrous 2. Ensure Anhydrous Conditions CheckReagents->Anhydrous Reagents OK Reagents_Sub • Use fresh amine/acid • Check purity (NMR/LCMS) • Use 1.0-1.2 eq. of amine CheckReagents->Reagents_Sub Activation 3. Evaluate Activation Method Anhydrous->Activation Conditions Dry Anhydrous_Sub • Use dry solvents (Sure-Seal) • Oven-dry glassware • Run under N2 or Ar Anhydrous->Anhydrous_Sub Conditions 4. Optimize Reaction Conditions Activation->Conditions Activation Potent Activation_Sub • Using EDC/DCC? Add HOBt/Oxyma. • Still low? Switch to HATU/PyBOP. • Consider converting to Acyl Chloride. Activation->Activation_Sub Success Yield Improved Conditions->Success Optimization Complete Conditions_Sub • Increase temperature (e.g., 50 °C) • Extend reaction time (12-24h) • Screen solvents (DMF, DCM, THF) Conditions->Conditions_Sub

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction? A: Anhydrous aprotic polar solvents are generally recommended. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[7][9] DMF can often help dissolve all components and can be heated to higher temperatures, but it is more difficult to remove during workup. DCM is a good starting point for reactions at or near room temperature.

  • Q: Which base should I use and how much? A: A non-nucleophilic organic base is required to neutralize acids without competing with your amine nucleophile. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a standard choice.[8][9] Typically, 2.0-3.0 equivalents are used: one equivalent to neutralize the HCl salt if the amine is a hydrochloride, one to neutralize the acid generated during the reaction, and a slight excess to drive the reaction. Triethylamine (TEA) can also be used.

  • Q: How do I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[16] For TLC, spot the starting amine, the starting carboxylic acid, and the reaction mixture on the same plate to track the consumption of starting materials and the appearance of the new, typically less polar, amide product spot. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products.

Data Summary: Reagent Selection Guide

ParameterRecommended OptionsRationale & Considerations
Activation Method 1. Acyl Chloride Formation (SOCl₂, (COCl)₂)Most reactive electrophile; ideal for overcoming high steric hindrance. Requires a two-step process.[17]
2. Uronium Reagents (HATU, HBTU)Excellent one-pot option for difficult couplings. Generates highly reactive intermediates.[2][9]
3. Carbodiimides (EDC, DCC) + AdditiveA less expensive option, but may be insufficient. Always use with an additive like HOBt or Oxyma to boost reactivity and suppress side reactions.[4][15]
Base DIPEA (Hünig's Base)Sterically hindered and non-nucleophilic, preventing it from reacting with the activated acid.[8][9]
Triethylamine (TEA)A common alternative to DIPEA.
PyridineOften used specifically in Schotten-Baumann reactions with acyl chlorides.[13]
Solvent Anhydrous DCM, THF, DMFMust be aprotic and anhydrous. DMF is best for higher temperatures; DCM is easily removed.[4][9]

Experimental Protocols

Protocol 1: High-Potency Amide Coupling using HATU[2][4]

This protocol is a robust starting point for a one-pot synthesis.

  • Preparation: Add the carboxylic acid derivative (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (2.5 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Solvation: Add anhydrous DMF or DCM to the flask (to achieve a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows the carboxylic acid to be fully activated by HATU before the amine is introduced.

  • Amine Addition: Add the 2,3-dimethylaniline derivative (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C). Allow the reaction to proceed for 12-24 hours.

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

AmideCoupling RCOOH R-COOH (Carboxylic Acid) ActiveEster [Active O-Acylisourea Ester] RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide R-CO-NH-Ar (Product) ActiveEster->Amide Nucleophilic Attack Amine Ar-NH2 (2,3-Dimethylaniline) Amine->Amide Byproducts Byproducts

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)[10][12]

This two-step approach is often more successful for highly hindered systems.

Step A: Acyl Chloride Formation

  • Place the carboxylic acid (1.0 eq.) in a flame-dried flask under an inert atmosphere.

  • Add anhydrous DCM as the solvent, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (SOCl₂) dropwise. (Caution: Gas evolution occurs).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Step B: Amide Formation

  • Dissolve the 2,3-dimethylaniline derivative (1.0 eq.) and a base such as pyridine or triethylamine (2.0 eq.) in anhydrous DCM in a separate flask under an inert atmosphere.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1, typically washing with dilute HCl to remove the base, followed by NaHCO₃ and brine.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Side Reactions in the Coupling of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions commonly encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted phenylboronic acids. As a senior application scientist, my goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common challenges and failures observed during the coupling of ortho-substituted phenylboronic acids.

Q1: My reaction shows low conversion, with mostly starting material recovered. What are the primary challenges with ortho-substituted substrates?

A1: Low reactivity in the coupling of ortho-substituted phenylboronic acids is most often a direct consequence of steric hindrance. The bulky ortho-substituent physically obstructs the key steps of the Suzuki-Miyaura catalytic cycle, specifically transmetalation and reductive elimination.[1][2] This steric clash slows down the formation of the desired product, often requiring more forcing conditions or specialized catalytic systems.

Core Issues & Diagnostic Checks:
  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates.[3] The steric bulk around the palladium center prevents the coupling partners from approaching and reacting.

  • Insufficient Base Strength/Type: The base plays a critical role in activating the boronic acid for transmetalation. For sterically demanding couplings, common bases like Na₂CO₃ may be insufficient.[2]

  • Suboptimal Reaction Conditions: Inadequate temperature or solvent choice can stall the reaction.

Troubleshooting Steps & Solutions:
  • Upgrade Your Ligand: This is the most critical factor. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands form highly active, coordinatively unsaturated palladium species that accelerate both oxidative addition and the crucial, sterically-hindered reductive elimination step.[3][4]

  • Use a Modern Precatalyst: Employ a well-defined palladium precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[1] These are often more active and stable than catalysts generated in situ.

  • Screen Bases: A stronger base is often required to facilitate the difficult transmetalation step.[3] Create a screening table to test bases like K₃PO₄, Cs₂CO₃, and in some very hindered cases, potassium tert-butoxide.[3]

  • Increase Temperature: Hindered couplings often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barrier.[1]

Q2: I've isolated a significant byproduct where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?

A2: You are observing protodeboronation , a common and often dominant side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] Ortho-substituted and electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, which is often accelerated under basic, aqueous conditions.[2][6][7]

Mechanism of Protodeboronation:

Protodeboronation can proceed through several pathways. Under basic conditions, the boronic acid forms a boronate species ([ArB(OH)₃]⁻). This intermediate can then react with a proton source, typically water, leading to the undesired arene byproduct.[5][8] The rate of this reaction is highly pH-dependent.[8][9]

Troubleshooting Steps & Solutions:
  • Use a Milder Base: Strong bases in aqueous media can significantly accelerate protodeboronation.[1] Consider switching to weaker inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][7]

  • Minimize Water: If your protocol allows, use anhydrous conditions. Water is often the proton source for this side reaction.[3][7] However, be aware that some bases require water for full activity.

  • Employ a "Slow-Release" Strategy: The core principle is to keep the concentration of the free, vulnerable boronic acid low at all times.[10] This is the most robust solution. Convert the boronic acid to a more stable derivative before the reaction:

    • Boronate Esters (e.g., Pinacol Esters): These are more stable than boronic acids and slowly hydrolyze under reaction conditions to release the active species.[1][10]

    • Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are significantly less prone to protodeboronation.[1]

    • MIDA Boronates: Exceptionally stable surrogates that can be used in sequential couplings.[1][11]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1][12]

Q3: My main byproduct is a dimer of my boronic acid. What causes this homocoupling and how can I stop it?

A3: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid is known as homocoupling . This side reaction is typically promoted by the presence of oxygen or by certain Pd(II) species in the reaction mixture.[1][11][13]

Mechanism of Homocoupling:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[11] If you start with a Pd(II) source (like Pd(OAc)₂), inefficient reduction to Pd(0) can also lead to homocoupling as a competing pathway.[1][11]

Troubleshooting Steps & Solutions:
  • Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water) are thoroughly degassed to remove dissolved oxygen. Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes before adding the catalyst.[1][7]

  • Use a Pd(0) Source: Start directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic in situ reduction step of Pd(II) sources.[1]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, reducing the rate of homocoupling.[3]

Visual & Data-Driven Guides

Troubleshooting Workflow for Ortho-Substituted Couplings

This diagram outlines a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Start: Ortho-Substituted Phenylboronic Acid check_conversion Check Conversion by LC-MS/TLC start->check_conversion low_conversion Low Conversion/ High Starting Material check_conversion->low_conversion No byproducts Significant Byproducts check_conversion->byproducts Yes, but... success High Conversion/ Clean Reaction check_conversion->success Yes steric_hindrance Primary Cause: Steric Hindrance low_conversion->steric_hindrance identify_byproduct Identify Byproduct Structure byproducts->identify_byproduct optimize_catalyst 1. Use Bulky Ligand (e.g., XPhos, SPhos) 2. Use Pd Pre-catalyst (e.g., G3 Palladacycle) steric_hindrance->optimize_catalyst optimize_conditions 3. Screen Stronger Bases (K₃PO₄, Cs₂CO₃) 4. Increase Temperature (80-110 °C) optimize_catalyst->optimize_conditions protodeboronation Protodeboronation (Ar-H formed) identify_byproduct->protodeboronation Ar-H homocoupling Homocoupling (Ar-Ar formed) identify_byproduct->homocoupling Ar-Ar solve_proto Use 'Slow-Release' Strategy: - Boronate Ester (Pinacol) - ArBF₃K Salt - Diethanolamine Adduct Or: - Use Milder Base (KF) - Anhydrous Conditions protodeboronation->solve_proto solve_homo 1. Rigorous Degassing (Solvents & Headspace) 2. Use Pd(0) Source (e.g., Pd(PPh₃)₄) 3. Slow Boronic Acid Addition homocoupling->solve_homo

Caption: A step-by-step guide to troubleshooting Suzuki-Miyaura reactions.

Major Side Reaction Pathways

This diagram illustrates the competition between the desired cross-coupling and the major off-cycle reactions.

Side_Reactions cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd2_intermediate Ar'-Pd(II)-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (ArB(OH)₂) pd2_intermediate->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ortho-Substituted Phenylboronic Acid (ArB(OH)₂) boronic_acid->transmetalation Desired protodeboronation Protodeboronation boronic_acid->protodeboronation + H₂O, Base homocoupling Homocoupling boronic_acid->homocoupling + O₂, Pd(II) proto_product Ar-H (Byproduct) protodeboronation->proto_product homo_product Ar-Ar (Byproduct) homocoupling->homo_product

Caption: Competing reaction pathways for ortho-substituted boronic acids.

Quantitative Data Summary: Impact of Reaction Parameters

The following tables summarize the qualitative impact of key variables on reaction outcomes for sterically hindered substrates.

Table 1: Effect of Base on Side Reactions

BaseRelative StrengthTypical Use CaseImpact on Protodeboronation
Na₂CO₃WeakStandard, non-hindered couplingsModerate
K₂CO₃ModerateGeneral purpose, good starting pointModerate to High
K₃PO₄StrongHindered couplings, promotes transmetalation[1]High, especially with water
Cs₂CO₃StrongHighly effective for hindered substrates[3]High, especially with water
KFWeakMinimizes protodeboronation[1][7]Low

Table 2: Ligand Selection Guide for Hindered Couplings

Ligand ClassExample(s)Key AdvantageTypical Application
TrialkylphosphinesP(t-Bu)₃Electron-rich, promotes oxidative additionGeneral hindered couplings
BiarylphosphinesXPhos, SPhos[1]Very bulky and electron-richTetra-ortho-substituted biaryl synthesis
N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong σ-donors, thermally stableChallenging couplings, aryl chlorides
TriphenylphosphinePPh₃StandardGenerally ineffective for hindered substrates[3]

Preventative Strategies & Detailed Protocols

Proactively addressing side reactions is superior to troubleshooting a failed reaction. The following protocols are designed to give you the highest chance of success from the start.

Protocol 1: General Method for Challenging Couplings of Ortho-Substituted Phenylboronic Acids

This protocol incorporates best practices for minimizing side reactions when dealing with a sterically hindered boronic acid.[1]

  • Vessel Preparation: Add the aryl halide (1.0 equiv.), ortho-substituted phenylboronic acid (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the biarylphosphine ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[1][7] Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Stabilizing Boronic Acids via Diethanolamine Adduct Formation

This protocol converts a potentially unstable boronic acid into a stable, crystalline solid that is less prone to protodeboronation and can be used directly in the coupling reaction.[1][12]

  • Dissolution: In a vial with a stir bar, dissolve the ortho-substituted phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or diethyl ether).

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.

  • Precipitation: A white precipitate will typically form immediately or after a short period of stirring.

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be weighed and used directly in Suzuki coupling protocols, often in protic solvents.[1][12]

References

Validation & Comparative

A Comparative Guide to Substituted Phenylcarbamoyl Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron coupling partner is critical to the success of this palladium-catalyzed transformation. This guide provides an in-depth comparative analysis of substituted phenylcarbamoyl boronic acids as a versatile, yet nuanced, class of reagents for Suzuki-Miyaura coupling. We will explore the underlying mechanistic principles, the influence of substituents on reactivity, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.[3] This step is often the rate-determining step, particularly for less reactive halides like chlorides.[3]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The electronic nature of the Ar' group significantly influences the rate of transmetalation.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'L_n B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination (Ar-Ar') Product Ar-Ar' Reactants Ar-X + Ar'-B(OH)₂

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenylcarbamoyl Boronic Acids: The Impact of the Carbamoyl Substituent

Phenylcarbamoyl boronic acids are a class of organoboron reagents where a carbamoyl group (-CONH-Ar) is attached to the phenyl ring of the boronic acid. The carbamoyl moiety is an electron-withdrawing group, which has a significant impact on the reactivity of the boronic acid in the Suzuki-Miyaura coupling.

Generally, electron-donating groups on the aryl boronic acid enhance the rate of transmetalation and, consequently, the reaction yield.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the ipso-carbon attached to the boron atom, potentially slowing down the transmetalation step.[2] This can lead to lower yields or require more forcing reaction conditions. However, the effect of an electron-withdrawing group is not always detrimental and depends on the specific catalytic system and reaction parameters.[1]

The carbamoyl group, with its ability to engage in resonance and inductive effects, modulates the electronic properties of the phenylboronic acid. Furthermore, the substituents on the N-aryl ring of the carbamoyl group can further tune the electronic nature and steric profile of the entire molecule.

Comparative Analysis of Substituted Phenylcarbamoyl Boronic Acids

While direct side-by-side comparative studies on a wide range of substituted phenylcarbamoyl boronic acids are not extensively documented in the literature, we can infer their relative reactivity based on established principles of substituent effects in Suzuki-Miyaura coupling.

Substituent on N-Aryl RingElectronic EffectExpected Impact on ReactivityRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Increases electron density on the carbamoyl nitrogenMay slightly decrease the overall electron-withdrawing nature of the carbamoyl group, potentially leading to a modest increase in reactivity compared to the unsubstituted analog.Increased electron density on the nitrogen can be delocalized into the carbonyl, slightly reducing its electron-withdrawing pull from the phenylboronic acid ring.
Unsubstituted (-H)BaselineReference point for comparison.The standard case for a phenylcarbamoyl substituent.
Electron-Withdrawing (e.g., -CF₃, -NO₂)Decreases electron density on the carbamoyl nitrogenLikely to enhance the electron-withdrawing character of the carbamoyl group, potentially leading to slower transmetalation and lower yields under standard conditions.A more electron-deficient nitrogen will increase the inductive pull of the carbonyl group, further deactivating the phenylboronic acid.
Sterically Hindered (e.g., ortho-substituents)Steric BulkMay hinder the approach of the palladium complex to the boronic acid, slowing down the transmetalation step.[4]Increased steric hindrance around the reactive site can impede the formation of the necessary transition state for transmetalation.

It is important to note that these are general trends, and the actual performance can be highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.[1]

Experimental Protocols

The following provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylcarbamoyl boronic acid.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl halide (1.0 equiv) - Substituted phenylcarbamoyl boronic acid (1.2 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) - Degassed solvent (e.g., Toluene/H₂O) Start->Setup Reaction Reaction: - Heat to 80-100 °C - Stir for 4-24 h - Monitor by TLC or LC-MS Setup->Reaction Workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with H₂O and brine Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the substituted phenylcarbamoyl boronic acid (1.2 mmol), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvent: Removes dissolved oxygen, which can also lead to catalyst degradation.

  • Base: Essential for the formation of the active boronate species required for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Water in Solvent Mixture: Can aid in the dissolution of the base and facilitate the formation of the boronate.

Conclusion

Substituted phenylcarbamoyl boronic acids represent a valuable class of reagents for Suzuki-Miyaura cross-coupling, offering a handle to fine-tune the electronic and steric properties of the boronic acid partner. While the inherent electron-withdrawing nature of the carbamoyl group may necessitate careful optimization of reaction conditions, the ability to modify the N-aryl substituent provides a strategic advantage for building molecular diversity. By understanding the fundamental principles of substituent effects and employing robust experimental protocols, researchers can effectively leverage these reagents in the synthesis of complex molecular architectures for drug discovery and materials science.

References

A Senior Application Scientist's Guide: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid vs. Standard Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Strategic Application in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant of synthetic success. Within the expansive toolkit of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] The performance of this Nobel Prize-winning reaction hinges significantly on the nature of the organoboron reagent.[2] This guide provides an in-depth, objective comparison of a specialized reagent, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , against a curated set of standard arylboronic acids, supported by established chemical principles and detailed experimental protocols for independent validation.

Introduction: The Nuances of the Arylboronic Acid Partner

The Suzuki-Miyaura reaction's broad utility stems from the mild reaction conditions and the exceptional functional group tolerance afforded by organoboron reagents.[1][3] However, not all boronic acids are created equal. Their reactivity in the catalytic cycle and their stability against common decomposition pathways are profoundly influenced by the electronic and steric nature of their substituents.[4][5] Key challenges in Suzuki-Miyaura couplings often involve undesired side reactions such as protodeboronation (the replacement of the C-B bond with a C-H bond) and the formation of inactive trimeric anhydrides known as boroxines.[6][7][8] Selecting a boronic acid with the appropriate balance of reactivity and stability is therefore essential for optimizing reaction outcomes.

Spotlight on this compound

This guide focuses on This compound (herein referred to as DMCPB ), a reagent whose structure suggests unique performance attributes.

Structural Analysis: The key feature of DMCPB is the bulky N-aryl amide substituent at the para-position. This group imparts a combination of electronic and steric effects:

  • Electronic Effect: The amide group is generally considered to have a complex electronic influence. While the nitrogen lone pair can donate into the phenyl ring through resonance, the carbonyl group is inductively withdrawing.[9][10] This nuanced electronic character can modulate the nucleophilicity of the ipso-carbon attached to the boron atom, a key factor in the transmetalation step of the Suzuki cycle.[11]

  • Steric Hindrance: The two methyl groups at the ortho positions of the N-phenyl ring create significant steric bulk. This bulk is hypothesized to provide a "protective shield" around the boronic acid moiety, potentially hindering pathways for decomposition like protodeboronation or the intermolecular condensation that leads to boroxine formation.[12]

The Benchmarking Cohort: A Spectrum of Standard Arylboronic Acids

To provide a robust comparison, DMCPB is evaluated against three widely used arylboronic acids, each representing a distinct electronic profile:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound serves as the fundamental baseline for reactivity and stability.[13]

  • 4-Methoxyphenylboronic Acid (4-MeO-PBA): Features a strong electron-donating group (EDG), which typically increases the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.[4]

  • 4-Formylphenylboronic Acid (4-CHO-PBA): Contains a potent electron-withdrawing group (EWG), which decreases the nucleophilicity of the aryl group. While this can slow transmetalation, it can also increase the Lewis acidity of the boron atom and enhance stability against certain decomposition pathways under specific conditions.[14][15]

Comparative Performance Analysis

The performance of these four boronic acids can be assessed across three critical parameters: physicochemical properties, reactivity in a standardized cross-coupling reaction, and stability under typical reaction conditions.

Physicochemical Properties

A summary of key physical and chemical properties provides a foundational basis for comparison.

PropertyThis compound (DMCPB)Phenylboronic Acid (PBA)4-Methoxyphenylboronic Acid (4-MeO-PBA)4-Formylphenylboronic Acid (4-CHO-PBA)
CAS Number 913835-36-6[16]98-80-6[13]5720-07-0456-47-3
Molecular Weight 269.11 g/mol [17]121.93 g/mol [13]151.96 g/mol 149.95 g/mol
Appearance SolidWhite to yellow powder[13]White to off-white solidWhite to yellow solid
Predicted Solubility Generally soluble in polar organic solvents like THF, Dioxane, DMF.Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C).[13]Soluble in polar organic solvents.Soluble in polar organic solvents.
Reactivity in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][18] The nature of the arylboronic acid directly impacts the efficiency of the Transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_trans Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) pd0->pd_trans Oxidative Addition pd_ox Ar-Pd(II)-X L₂ (Oxidative Addition Complex) pd_ox->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_ox->product pd_trans->pd_ox Transmetalation arx Ar-X (Aryl Halide) arx->pd0 ar_boronic Ar'-B(OH)₂ (Arylboronic Acid) + Base ar_boronic->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • 4-MeO-PBA (EDG): The electron-donating methoxy group enhances the electron density on the ipso-carbon, making the aryl group more nucleophilic. This generally leads to a faster rate of transmetalation compared to the benchmark, PBA.[11]

  • 4-CHO-PBA (EWG): The electron-withdrawing formyl group reduces the nucleophilicity of the aryl group, which can slow the transmetalation step.[11]

  • DMCPB: The electronic contribution of the dimethylphenylcarbamoyl group is complex, but the steric bulk is its defining feature. This bulk may slightly hinder the approach to the palladium center, potentially slowing the transmetalation rate relative to an unhindered equivalent. However, this same steric hindrance is predicted to confer superior stability.

Stability: Combating Protodeboronation and Boroxine Formation

Stability is a crucial, often overlooked, performance metric. An unstable boronic acid can decompose before it enters the catalytic cycle, leading to reduced yields and the formation of impurities.

  • Protodeboronation: This is the undesired cleavage of the C–B bond by a proton source, often water or alcohol, which is exacerbated under basic conditions.[6] Arylboronic acids with electron-withdrawing groups are particularly susceptible to base-catalyzed protodeboronation.[14]

  • Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a cyclic trimeric anhydride.[7][19] While boroxines can sometimes be active in Suzuki couplings (hydrolyzing back to the monomer in situ), their formation can complicate stoichiometry and reaction kinetics.[8]

Hypothesized Stability Ranking: DMCPB > PBA ≈ 4-MeO-PBA > 4-CHO-PBA

The steric shielding provided by the bulky 2,3-dimethylphenyl group in DMCPB is expected to significantly inhibit both intermolecular boroxine formation and the approach of proton sources, leading to superior stability. Conversely, the highly electron-deficient nature of 4-CHO-PBA makes it more prone to decomposition pathways, especially protodeboronation.[6][14]

Experimental Design for Head-to-Head Comparison

To provide a framework for empirical validation, the following detailed protocols are presented. These experiments are designed to be self-validating systems for comparing the reactivity and stability of the four selected arylboronic acids under identical conditions.

Experimental_Workflow cluster_0 Part A: Reactivity Assay cluster_1 Part B: Stability Assay A1 1. Prepare Stock Solutions (Aryl Halide, Catalyst, Base) A2 2. Set Up Parallel Reactions (One for each boronic acid) A1->A2 A3 3. Monitor Reaction Progress (TLC or LC-MS at t=0, 1h, 4h, 24h) A2->A3 A4 4. Quench, Workup & Isolate A3->A4 A5 5. Analyze Product (¹H NMR for yield & purity) A4->A5 B1 1. Prepare Solutions (Boronic acid + internal std in solvent/base) B2 2. Initial ¹H NMR (t=0) (Quantify boronic acid vs. standard) B1->B2 B3 3. Heat Solution (e.g., 80 °C) B2->B3 B4 4. Periodic ¹H NMR (t=1h, 4h, 24h) B3->B4 B5 5. Calculate Degradation Rate (Compare peak integrals over time) B4->B5

Caption: Experimental workflow for comparative analysis of arylboronic acids.

Protocol: Comparative Suzuki-Miyaura Coupling Reactivity

Objective: To quantify the relative reactivity of DMCPB, PBA, 4-MeO-PBA, and 4-CHO-PBA in a model Suzuki-Miyaura coupling reaction by measuring product yield at set time points.

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • Arylboronic Acids (DMCPB, PBA, 4-MeO-PBA, 4-CHO-PBA)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (Base)

  • Toluene (Solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Deionized Water

Procedure:

  • Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), the respective arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Solvent and Base Addition: To each vial, add toluene (5 mL) and 2 M aqueous Na₂CO₃ (2 mL).

  • Degassing: Seal the vials and thoroughly degas each mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Place the vials in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring and Sampling: At specified time points (e.g., 1 hour and 4 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor product formation and starting material consumption.

  • Workup (after 24h): Cool the reactions to room temperature. Dilute with ethyl acetate (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the isolated yield for each reaction. Confirm purity by ¹H NMR.

Protocol: Accelerated Stability Study via ¹H NMR

Objective: To compare the stability of the four arylboronic acids against decomposition (primarily protodeboronation) under reaction-like conditions.

Materials:

  • Arylboronic Acids (DMCPB, PBA, 4-MeO-PBA, 4-CHO-PBA)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • Dioxane-d₈ (NMR Solvent)

  • D₂O (Deuterium source)

  • Potassium Carbonate (K₂CO₃) (Base)

Procedure:

  • Sample Preparation: For each boronic acid, prepare an NMR tube containing the arylboronic acid (0.1 mmol), 1,3,5-trimethoxybenzene (0.1 mmol), and K₂CO₃ (0.3 mmol).

  • Solvent Addition: Add Dioxane-d₈ (0.6 mL) and D₂O (0.1 mL) to the NMR tube. Cap and shake vigorously to dissolve.

  • Initial Scan (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Integrate the characteristic aromatic peaks of the boronic acid and the singlet of the internal standard. Calculate the initial ratio.

  • Heating and Monitoring: Place the NMR tubes in a heating block set to 80 °C.

  • Time-Course Scans: Remove the tubes at regular intervals (e.g., 2, 6, and 24 hours), cool to room temperature, and acquire a new ¹H NMR spectrum.

  • Data Analysis: For each time point, calculate the ratio of the boronic acid integral to the internal standard integral. A decrease in this ratio indicates decomposition. Plot the percentage of remaining boronic acid versus time for each compound to compare their stability profiles.

Application-Specific Recommendations

Based on the structural analysis and established chemical principles, the choice of boronic acid can be tailored to the specific synthetic challenge:

  • For Rapid, High-Yielding Couplings (Standard Substrates): 4-Methoxyphenylboronic acid is often a superior choice due to its electron-donating group accelerating the key transmetalation step.

  • For Cost-Effective, Baseline Synthesis: Phenylboronic acid remains the go-to reagent when exotic properties are not required, providing a reliable and economical option.

  • For Couplings with Electron-Rich Aryl Halides: 4-Formylphenylboronic acid , despite its slower transmetalation, can be advantageous in specific contexts where its electronic properties complement the coupling partner, though care must be taken to mitigate its lower stability.

  • For Challenging, Multi-Step Syntheses Requiring High Reagent Stability: This compound (DMCPB) is the premier candidate. Its sterically-hindered nature makes it ideal for reactions that require prolonged heating, involve sensitive functional groups, or are prone to competitive decomposition pathways. This enhanced stability can justify its higher cost in complex syntheses where maximizing yield and minimizing side-product formation is paramount.

Conclusion

The selection of an arylboronic acid is a strategic decision that extends beyond mere substrate delivery. While standard reagents like phenylboronic acid and its electronically modulated derivatives form the backbone of Suzuki-Miyaura couplings, specialized reagents like This compound offer distinct advantages in specific scenarios. The sterically-enforced stability of DMCPB provides a powerful tool for chemists to overcome common failure modes associated with reagent decomposition. By understanding the interplay between a boronic acid's structure, reactivity, and stability, researchers can more effectively design robust and efficient synthetic routes for the construction of complex molecular architectures.

References

A Comparative Guide to the Biological Activity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Phenylboronic Acids in Oncology Research

Phenylboronic acid (PBA) and its derivatives have emerged from the realm of synthetic chemistry to become a focal point of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology.[1][2] The unique chemical properties of the boronic acid moiety, including its ability to form reversible covalent bonds with diols, have opened up novel avenues for therapeutic intervention.[3] This guide provides a comprehensive comparison of the biological activity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and its derivatives, offering insights into their mechanisms of action, structure-activity relationships, and their standing against alternative anticancer agents. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to evaluate and potentially advance these promising compounds in their research endeavors.

The journey of boronic acids in medicine has been highlighted by the clinical success of molecules like bortezomib, a proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[4][5] This success has catalyzed extensive research into a diverse array of boronic acid-containing compounds, revealing a breadth of biological activities that extend beyond proteasome inhibition.[3][6] From the disruption of the cellular cytoskeleton to the targeted delivery to cancer cells, the versatility of the phenylboronic acid scaffold is remarkable.[2][7] This guide will delve into these multifaceted biological effects, with a specific focus on derivatives of 4-(carbamoyl)phenylboronic acid, a structural motif that has shown considerable promise.

Mechanisms of Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The anticancer effects of this compound and its analogs are not attributed to a single mode of action but rather a combination of targeted interventions within the cancer cell. The primary mechanisms that have been elucidated for the broader class of phenylboronic acid derivatives include the inhibition of key cellular machinery essential for cancer cell proliferation and survival.

Proteasome Inhibition: Disrupting Cellular Housekeeping

The proteasome is a critical multi-protein complex responsible for the degradation of a majority of intracellular proteins, playing a vital role in maintaining cellular homeostasis.[8] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on efficient proteasome function to clear misfolded or damaged proteins.[4][5] Phenylboronic acid derivatives, most notably bortezomib, act as potent inhibitors of the proteasome's chymotrypsin-like activity, which is primarily located at the β5 subunit of the 20S catalytic core.[4][8] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering a cascade of events including cell cycle arrest, activation of apoptotic pathways, and ultimately, cell death.[8][9] The boronic acid moiety is crucial for this inhibitory activity, forming a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome.

Signaling Pathway: Proteasome Inhibition by Phenylboronic Acid Derivatives

G cluster_0 Cellular Environment Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Targeted for Degradation Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Protein Degradation Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Apoptosis Apoptosis Proteasome->Apoptosis PBA_Derivative 4-(Arylcarbamoyl) phenylboronic acid PBA_Derivative->Proteasome Inhibition

Caption: Inhibition of the proteasome by phenylboronic acid derivatives.

Tubulin Polymerization Inhibition: Destabilizing the Cytoskeleton

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[10] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.[10] Phenylboronic acid derivatives have been identified as a novel class of tubulin polymerization inhibitors.[1][2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[10][11] This disruption of the microtubule network leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis.[10] The structure-activity relationship studies suggest that the substitution pattern on the phenyl ring significantly influences the potency of tubulin polymerization inhibition.[1][2]

Comparative Analysis: Structure-Activity Relationships

Table 1: Inferred Structure-Activity Relationship of 4-(N-Arylcarbamoyl)phenylboronic Acid Derivatives

R Group on N-Aryl RingInferred Effect on Anticancer ActivityRationale and Supporting Evidence
2,3-Dimethyl (Target Compound) Potentially Moderate to High Activity The presence of small alkyl groups on the phenyl ring can enhance hydrophobic interactions within the binding pocket of target proteins. The 2,3-disubstitution pattern may provide a favorable conformation for binding.
Unsubstituted PhenylBaseline ActivityProvides a fundamental scaffold for comparison. Its activity is often moderate.
Electron-donating groups (e.g., -OCH3)Generally increases activityMethoxy groups are frequently found in potent tubulin polymerization inhibitors, such as combretastatin A-4, and can enhance binding affinity.[1][2]
Electron-withdrawing groups (e.g., -F, -Cl)Variable effects, can increase activityHalogen substitutions can alter the electronic properties and metabolic stability of the compound, sometimes leading to enhanced potency.[6]
Bulky substituents (e.g., -tBu)May decrease activitySteric hindrance can prevent optimal binding to the target protein.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Proteasome Inhibition Assay

This assay quantitatively measures the chymotrypsin-like activity of the proteasome in the presence of the test compound.

Workflow: Proteasome Inhibition Assay

G Start Start Cell_Lysate Prepare Cell Lysate or Purified 20S Proteasome Start->Cell_Lysate Incubate Incubate with Test Compound Cell_Lysate->Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em: 380/460 nm) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro proteasome inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS.

    • Substrate Stock: 10 mM Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) in DMSO.

    • Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Positive Control: Bortezomib (1 µM).

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM).

    • Add 188 µL of assay buffer containing purified 20S proteasome (5 nM).

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of 100 µM Suc-LLVY-AMC substrate (final concentration 5 µM).

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow: Tubulin Polymerization Assay

G Start Start Prepare_Tubulin Prepare Purified Tubulin Solution Start->Prepare_Tubulin Incubate_Compound Incubate Tubulin with Test Compound on Ice Prepare_Tubulin->Incubate_Compound Initiate_Polymerization Initiate Polymerization (Add GTP, Incubate at 37°C) Incubate_Compound->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Curves and Determine IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Tubulin Buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA.

    • GTP Stock: 100 mM GTP in water.

    • Tubulin Stock: Reconstitute lyophilized tubulin protein in Tubulin Buffer to a final concentration of 4 mg/mL.

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Positive Control: Colchicine (10 µM).

    • Negative Control: Paclitaxel (10 µM).

  • Assay Procedure:

    • In a 96-well clear microplate, add 5 µL of the test compound at various concentrations.

    • Add 45 µL of the tubulin solution and incubate on ice for 15 minutes.

    • Initiate polymerization by adding 50 µL of pre-warmed Tubulin Buffer containing 2 mM GTP.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time to generate polymerization curves.

    • Determine the extent of polymerization (the plateau phase of the curve).

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The exploration of this compound and its derivatives represents a promising frontier in the development of novel anticancer therapeutics. While direct experimental data for this specific compound remains to be fully elucidated, the broader understanding of the structure-activity relationships within the phenylboronic acid class provides a strong rationale for its potential efficacy. The multifaceted mechanisms of action, including proteasome and tubulin polymerization inhibition, suggest that these compounds could offer a robust and versatile platform for combating various malignancies.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of 4-(N-arylcarbamoyl)phenylboronic acid derivatives, including the 2,3-dimethylphenyl analog. This will enable the establishment of a clear and quantitative structure-activity relationship, guiding the design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical next steps, ultimately paving the way for the potential clinical translation of this exciting class of anticancer agents.

References

A Comparative Guide to the Rigorous Validation of Suzuki Coupling Products Derived from 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and generally high yields have made it an indispensable tool. However, the ultimate utility of any synthesized compound hinges on its purity and structural integrity. This guide provides a comprehensive, experience-driven framework for the validation of Suzuki coupling products, using the reaction of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid as a case study. We will delve into a multi-faceted analytical approach, comparing the utility of various techniques and providing actionable, step-by-step protocols.

The choice of this compound is deliberate. The presence of the bulky, electron-rich dimethylphenylcarbamoyl group introduces specific steric and electronic considerations that can influence reaction outcomes and complicate product purification and analysis. Therefore, a rigorous and well-designed validation strategy is not merely good practice; it is essential for ensuring the reliability of downstream applications.

The Suzuki Coupling Reaction: A Protocol Grounded in Mechanistic Understanding

The success of a Suzuki coupling reaction is highly dependent on the careful selection of catalyst, base, solvent, and temperature. For our subject molecule, a typical reaction might involve coupling with an aryl halide. Below is a representative protocol, with each component choice justified.

Reaction Scheme:

Suzuki_Reaction This compound This compound reagents + This compound->reagents Aryl_Halide Ar-X (e.g., 4-bromoanisole) Aryl_Halide->reagents Product Coupled Product arrow Pd Catalyst Base, Solvent Heat reagents->arrow arrow->Product Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC Initial Purity Check NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Structural Elucidation MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis MS->HPLC Quantitative Purity EA Elemental Analysis HPLC->EA Elemental Composition Troubleshooting cluster_impurities Potential Impurities cluster_solutions Potential Solutions Impurity Impurity Detected (e.g., by HPLC/MS) Homo Homocoupling Product (Ar-Ar) Impurity->Homo Mass = 2 x Ar Deboryl Deborylated Starting Material Impurity->Deboryl Mass = Boronic Acid - B(OH)₂ + H Unreacted Unreacted Starting Material Impurity->Unreacted Mass = Starting Material Sol_Homo Optimize Catalyst/Base Use less reactive conditions Homo->Sol_Homo Sol_Deboryl Use milder base Shorter reaction time Deboryl->Sol_Deboryl Sol_Unreacted Increase temperature/time Check catalyst activity Unreacted->Sol_Unreacted

Navigating the Terrain of Steric Congestion: A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds. However, when faced with sterically demanding substrates, such as those required for the synthesis of multi-ortho-substituted biaryls, catalyst performance becomes a critical bottleneck. This guide provides an in-depth, objective comparison of leading catalyst systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for these challenging transformations.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance around the coupling partners can significantly impede one or more of these steps. Large ortho substituents on either the organohalide or the organoboron reagent can disfavor the formation of the key intermediates, slowing down the reaction and leading to low yields.

The reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, is particularly sensitive to steric bulk.[2] Forcing two bulky aryl groups into the cis orientation required for elimination can be energetically unfavorable. Consequently, the choice of catalyst, and specifically the ligand coordinated to the palladium center, is paramount to overcoming these steric barriers.[2]

A Comparative Analysis of Leading Catalyst Systems

The evolution of Suzuki-Miyaura catalysis has led to the development of several classes of highly effective ligands and precatalysts designed to tackle sterically hindered substrates. The most prominent among these are phosphine-based ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

The Vanguard of Phosphine Ligands: Buchwald's Biaryl Phosphines and Beyond

The research group of Stephen Buchwald has pioneered the development of bulky, electron-rich biaryl phosphine ligands that have revolutionized cross-coupling reactions.[3] These ligands are designed to promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. Their steric bulk also facilitates the crucial reductive elimination step.[3]

Key players in this family include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos is effective for a wide range of substrates, including sterically hindered ones. The methoxy groups are believed to contribute to catalyst stability through a favorable interaction with the palladium center.[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): With even greater steric bulk than SPhos, XPhos often provides superior results for the most challenging couplings, including the formation of tetra-ortho-substituted biaryls.[3]

  • AntPhos and BI-DIME: These more recent additions to the arsenal of bulky phosphine ligands have demonstrated exceptional performance in extremely demanding Suzuki-Miyaura couplings. AntPhos, in particular, has shown unique reactivity in sterically demanding aryl-alkyl couplings, a testament to its specialized structure.[4][5] The Pd/BI-DIME catalyst system is highly effective for synthesizing biaryls with bulky ortho-isopropyl substituents.[4]

The Rise of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability and unique steric properties make them highly effective in promoting oxidative addition and stabilizing the catalytic species.[6] For sterically hindered Suzuki-Miyaura reactions, NHC-ligated palladium complexes often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs). Robust acenaphthoimidazolylidene palladium complexes, for instance, have proven to be highly efficient and general catalysts for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls, even at low catalyst loadings.[7]

The Efficiency of Palladacycles

Palladacycles are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle. More importantly, they can exhibit exceptional catalytic activity, achieving very high TONs and TOFs, even at very low catalyst loadings, making them attractive for industrial applications.

Quantitative Performance Comparison

The following tables summarize the performance of various catalysts in sterically hindered Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald Ligands
Pd(OAc)₂ / SPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1K₃PO₄Toluene110243[5]
Pd(OAc)₂ / XPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1K₃PO₄Toluene110240[5]
Pd(OAc)₂ / AntPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1K₃PO₄Toluene1102458[5]
Pd(OAc)₂ / AntPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1K₃PO₄Xylenes1401263[5]
Pd(OAc)₂ / BI-DIME2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1K₃PO₄Toluene1101231[5]
NHC Ligands
[Pd(IPr)(allyl)Cl]2-ChlorotoluenePhenylboronic acid0.05K₃PO₄DioxaneRT2>99[8]
Acenaphthoimidazolylidene Pd Complex2-Bromomesitylene2,6-Dimethylphenylboronic acid0.05t-BuOKDioxane8012>99[7]
Palladacycles
Palladacycle (NHC-based)2,6-DimethylchlorobenzenePhenylboronic acid0.5Cs₂CO₃2-PropanolRT0.598[1]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand (AntPhos)

This protocol is adapted from the work of Tang and co-workers for the coupling of a di-ortho-substituted aryl bromide.[5]

Materials:

  • Aryl bromide (e.g., 2,4,6-triisopropylphenyl bromide)

  • Arylboronic acid (e.g., cyclohexylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • AntPhos ligand

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed solvent (e.g., toluene or xylenes)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1 mol%) and AntPhos (2 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: To the same tube, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the aryl bromide) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C in toluene or 140 °C in xylenes) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride using an NHC-Palladium Catalyst

This protocol is a general representation based on the high efficiency of NHC-palladium catalysts for hindered substrates.[7][8]

Materials:

  • Aryl chloride (e.g., 2-bromomesitylene)

  • Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • NHC-Palladium precatalyst (e.g., an acenaphthoimidazolylidene palladium complex)

  • Strong base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Microwave reaction vial or Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the NHC-palladium precatalyst (e.g., 0.05 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (t-BuOK, 2.0 equiv.) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from the Buchwald ligand protocol.

Mechanistic Insights and Visualizations

The enhanced efficacy of these specialized catalysts in sterically hindered couplings stems from their ability to facilitate the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_ligands Ligand Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slowed by o-substituents PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)2) PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Rate-limiting for sterically hindered substrates RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BulkyLigands Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) BulkyLigands->OxAdd Promote formation of active monoligated species BulkyLigands->RedElim Accelerate by relieving steric strain

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the steps impacted by steric hindrance and the role of bulky, electron-rich ligands.

Catalyst_Comparison cluster_catalysts Catalyst Classes for Sterically Hindered Couplings cluster_properties Key Properties and Applications Phosphines Buchwald-type Phosphines (SPhos, XPhos, AntPhos) Phosphine_props High activity and versatility. Well-established for a broad scope. Phosphines->Phosphine_props NHCs N-Heterocyclic Carbenes (e.g., IPr, Acenaphthoimidazolylidene) NHC_props Strong σ-donors, high stability. Excellent for challenging substrates. NHCs->NHC_props Palladacycles Palladacycles Palladacycle_props Air/moisture stable, high TONs. Ideal for industrial scale. Palladacycles->Palladacycle_props

Caption: A comparison of the major catalyst classes for sterically hindered Suzuki-Miyaura reactions and their key attributes.

Conclusion

The synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a formidable challenge that necessitates the use of highly specialized and efficient catalyst systems. While the traditional palladium catalysts may falter, the development of bulky, electron-rich phosphine ligands, robust N-heterocyclic carbene complexes, and highly active palladacycles has provided chemists with a powerful toolkit to address these synthetic hurdles. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and scalability. For academic research and broad applicability, the Buchwald-type phosphine ligands, particularly the newer generations like AntPhos, offer exceptional performance. For particularly challenging substrates and when high stability is required, NHC-palladium complexes are an excellent choice. For large-scale synthesis where catalyst loading and stability are paramount, palladacycles present a compelling option. By understanding the strengths and weaknesses of each catalyst class and utilizing the provided protocols as a starting point, researchers can confidently navigate the complexities of sterically hindered Suzuki-Miyaura couplings.

References

A Comparative Guide to the Structural Analysis of N-(2,3-dimethylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structural features of N-(2,3-dimethylphenyl)benzamide and its derivatives. Designed for researchers and professionals in drug development, this document synthesizes crystallographic data, spectroscopic insights, and computational approaches to elucidate the subtle yet critical conformational nuances of this important class of molecules. We will explore not just the static structures but the rationale behind the analytical techniques employed, offering a comprehensive view grounded in experimental evidence.

The Architectural Core: Understanding the Benzamide Scaffold

The N-(2,3-dimethylphenyl)benzamide scaffold consists of three key components: a benzoyl ring, an N-aryl (2,3-dimethylphenyl) ring, and a central amide (-CONH-) bridge. The structural dynamics of these molecules are largely dictated by the rotational freedom around the single bonds of this amide linkage. The orientation of the two aromatic rings relative to each other, described by the dihedral angle, and the planarity of the amide group are critical determinants of the molecule's overall topology. These features, in turn, influence crystal packing, intermolecular interactions, and, crucially, biological activity.

A consistent feature observed across many benzanilides is the anti conformation between the N-H and C=O bonds within the amide bridge.[1][2] However, the substitution pattern on the aromatic rings introduces significant variability. For instance, the conformation of the N-H bond relative to the ortho- and meta-methyl groups on the aniline ring is a key point of comparison. In N-(2,3-dimethylphenyl)benzamide itself, this conformation is anti, a notable contrast to the syn conformation seen in derivatives like N-(2,3-dichlorophenyl)benzamide.[1] This highlights how substituent choice directly modulates molecular geometry.

Comparative Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of these derivatives. The data reveals how minor chemical modifications lead to significant changes in three-dimensional structure. The dihedral angle between the benzoyl and the 2,3-dimethylphenyl rings is a particularly sensitive parameter, varying dramatically with substitution.

Compound NameFormulaCrystal SystemDihedral Angle (Benzoyl vs. Anilino Ring)Key Structural Notes
N-(2,3-dimethylphenyl)benzamide C₁₅H₁₅NOOrthorhombic84.1 (2)°The two rings are nearly perpendicular. The amide group is twisted 23.0 (3)° out of the benzoyl ring plane.[1]
N-(2,3-dimethylphenyl)-2-methylbenzamide C₁₆H₁₇NOMonoclinic5.9 (2)°The ortho-methyl group on the benzoyl ring forces the aromatic rings into a nearly coplanar arrangement.[3]
N-(2,3-dimethylphenyl)-4-methylbenzamide C₁₆H₁₇NOMonoclinic85.90 (5)°A para-methyl substitution on the benzoyl ring results in a nearly perpendicular orientation, similar to the unsubstituted parent.[4]
2-Chloro-N-(2,3-dimethylphenyl)benzamide C₁₅H₁₄ClNOMonoclinic7.7 (1)°Similar to the ortho-methyl derivative, the ortho-chloro substituent enforces a near-coplanar conformation between the rings.[2]

Analysis of Trends: The data clearly demonstrates a powerful steric effect from ortho-substituents on the benzoyl ring. Both a methyl[3] and a chloro[2] group at the 2-position dramatically reduce the dihedral angle, forcing the molecule into a much flatter conformation compared to the unsubstituted or para-substituted analogues.[1][4] This conformational locking can have profound implications for receptor binding, where a specific molecular shape is often required for optimal interaction.

Methodologies for Structural Elucidation

A multi-faceted approach is essential for a complete structural understanding. While X-ray crystallography provides a precise solid-state snapshot, spectroscopic and computational methods offer complementary information about the molecule's behavior in solution and its intrinsic electronic properties.

Single-Crystal X-ray Diffraction: The Definitive Blueprint

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

  • Crystal Growth: High-quality single crystals are paramount. A common and effective method is the slow evaporation of a saturated solution. The title compounds are often dissolved in ethanol (e.g., 0.5 g in 30 ml) and left undisturbed at room temperature until plate-like or cuboid crystals form.[3][4] The choice of solvent is critical; it must be one in which the compound has moderate solubility and a slower evaporation rate to allow for ordered crystal lattice formation.

  • Data Collection: A suitable crystal is mounted on a diffractometer, such as an Oxford Diffraction Xcalibur system.[1] The crystal is cooled (often to 293-295 K) and irradiated with monochromatic X-rays (typically Mo Kα radiation).[3][4] The diffraction patterns are recorded as the crystal is rotated.

  • Structure Solution: The collected data is processed to yield a set of reflection intensities. Software like SHELXS97 is then used to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.[3]

  • Structure Refinement: The initial model is refined using software such as SHELXL97.[3] This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions, though some, like the amide proton, may be located in the difference map.[3]

x_ray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Determination Synthesis Synthesis of Derivative Purification Purification & Characterization (m.p., IR, NMR) Synthesis->Purification Verify Purity Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Prepare Sample Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Mount Crystal Data_Reduction Data Reduction (Intensity Integration) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Generate hkl file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Final_Model Final Structural Model (CIF File) Structure_Refinement->Final_Model Refine Parameters

Workflow for Single-Crystal X-ray Diffraction.
NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing purity.[1][3][4] While X-ray diffraction shows a single, static conformation in the solid state, NMR provides information about the molecule's average structure and dynamics in solution.

Interestingly, for some ortho-substituted N-methoxy-N-methyl benzamides, ¹H NMR spectra at room temperature show broad humps for the N-methyl and N-methoxy protons. This is attributed to the presence of rotamers (rotational isomers) with a significant energy barrier to interconversion. Variable temperature NMR studies can resolve these broad signals into sharp singlets at higher temperatures, confirming the dynamic nature of the amide bond rotation. This insight is crucial, as the conformation in a biological medium (solution) may differ from that in a crystal.

analysis_logic Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Xray X-ray Crystallography Compound->Xray DFT Computational Modeling (DFT) Compound->DFT Structure_Solution Structure in Solution (Connectivity, Dynamics) NMR->Structure_Solution Structure_Solid Structure in Solid-State (Conformation, Packing) Xray->Structure_Solid Structure_Theory Theoretical Structure (Electronic Properties) DFT->Structure_Theory Final_Understanding Comprehensive Structural Understanding Structure_Solution->Final_Understanding Complements Structure_Solid->Final_Understanding Validates Structure_Theory->Final_Understanding Explains

Integration of analytical techniques.
Computational Chemistry: In Silico Support

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to support and rationalize experimental findings. As demonstrated in studies of related structures, DFT calculations can be used to optimize molecular geometry, analyze intermolecular interactions, and visualize molecular electrostatic potential.[5] This allows researchers to probe the electronic nature of the molecule and predict regions of reactivity, providing a theoretical framework that complements the empirical data from crystallography and NMR.

Structure-Activity Relationship (SAR): From Conformation to Function

The true value of detailed structural analysis lies in its ability to inform our understanding of structure-activity relationships (SAR). Benzamide derivatives are a rich source of biologically active compounds, with applications as antipsychotics, antiemetics, and, more recently, as inhibitors of enzymes like histone deacetylases (HDACs) and xanthine oxidase.[6][7][8]

The inhibitory activity of benzamide derivatives against HDAC1, for example, is highly dependent on molecular shape and electronic properties.[6] Docking studies show that the benzamide scaffold binds within a hydrophobic cavity of the enzyme. Steric and electrostatic factors are critical; contour maps from 3D-QSAR models reveal that increased electron density around the benzamide ring enhances inhibitory activity.[6]

Our comparative analysis provides a clear mechanistic insight: an ortho-substituent on the benzoyl ring (e.g., -CH₃ or -Cl) locks the molecule in a planar conformation. This planarity could either be beneficial, by promoting a better fit into a flat binding pocket, or detrimental, by preventing the molecule from adopting a more complex, three-dimensional pose required for interaction with a different target. This is the essence of rational drug design: tuning conformation through chemical modification to optimize biological effect.

sar_framework cluster_chem Chemical Modification cluster_struct Structural Change cluster_bio Biological Effect Modification Introduce Substituent (e.g., ortho-Chloro) Conformation Alter Conformation (e.g., Decrease Dihedral Angle) Modification->Conformation Causes Binding Modify Target Binding (Enzyme/Receptor) Conformation->Binding Impacts Activity Change in Biological Activity (e.g., IC₅₀) Binding->Activity Leads to Activity->Modification Feedback for Next Design Cycle

The cycle of structure-activity relationship studies.

Conclusion

The structural analysis of N-(2,3-dimethylphenyl)benzamide derivatives reveals a class of molecules with significant conformational plasticity. The dihedral angle between the aromatic rings is a highly sensitive and tunable parameter, primarily governed by steric hindrance from ortho-substituents on the benzoyl ring. A comprehensive analytical approach, combining the definitive power of single-crystal X-ray diffraction with the solution-state insights of NMR and the theoretical support of computational modeling, is essential for a complete understanding. This detailed structural knowledge is the bedrock upon which effective structure-activity relationship studies are built, paving the way for the rational design of novel therapeutics and advanced materials.

References

A Comparative Guide to the Biological Evaluation of N-arylbenzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-arylbenzamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers, scientists, and drug development professionals for their potential as antimicrobial and anticancer agents. This guide provides an in-depth technical comparison of the biological evaluation of N-arylbenzamide derivatives, synthesizing data from multiple studies to offer a comprehensive overview of their performance and mechanisms of action. We will delve into the experimental protocols used to assess their efficacy, present comparative data to highlight structure-activity relationships, and explore the molecular pathways through which they exert their therapeutic effects.

Antimicrobial Activity of N-arylbenzamide Derivatives

N-arylbenzamide compounds have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria, including drug-resistant strains.[1] The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Performance

The antimicrobial efficacy of N-arylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the N-aryl and benzamide rings. The following table summarizes the MIC values for a selection of N-arylbenzamide compounds against various bacterial strains, providing a comparative look at their potency.

Compound IDN-Aryl SubstituentBenzamide SubstituentS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a Unsubstituted4-hydroxy-6.253.12[2]
6b 4-methylphenylUnsubstituted--3.12[2]
6c 4-bromophenylUnsubstituted-6.25-[2]
Series B Cmpd GuanidinomethylAryl esters0.5 - 8-Weak/No Activity[1]

Data synthesized from multiple sources for comparative purposes.[1][2] Note that direct comparison should be made with caution due to potential variations in experimental conditions.

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Gram-Positive Selectivity: Many N-arylbenzamide derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), while showing weak or no activity against Gram-negative bacteria.[1]

  • Role of Substituents: The presence of specific substituents can significantly enhance antimicrobial activity. For instance, certain substitutions on the N-aryl ring have been shown to be crucial for potency.[2]

  • Mechanism of Action: Some of these compounds are believed to exert their antibacterial effect by inhibiting bacterial enzymes such as oligopeptidase B.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a fundamental assay in microbiology to determine the antimicrobial susceptibility of bacteria. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of N-arylbenzamide compounds in a 96-well plate. I1 Inoculate each well with the bacterial suspension. P1->I1 P2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). P2->I1 I2 Incubate the plate at 37°C for 18-24 hours. I1->I2 A1 Visually inspect for turbidity (bacterial growth). I2->A1 A2 Determine the lowest concentration with no visible growth (MIC). A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: A two-fold serial dilution of the N-arylbenzamide compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Standardize Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of bacterial growth.

Anticancer Activity of N-arylbenzamide Derivatives

The N-arylbenzamide scaffold is also a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes involved in cell division and signaling.

Comparative Anticancer Performance

The anticancer activity of N-arylbenzamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against a panel of cancer cell lines. The following table presents a comparison of the cytotoxic effects of different N-arylbenzamide compounds.

Compound IDN-Aryl SubstituentCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
13h Substituted phenylMCF-7Similar to MS-275HDAC Inhibition
13k Substituted phenylMDA-MB-231Similar to MS-275HDAC Inhibition
6g 3-arylureaMCF-711.58Aromatase Inhibition[3]
6g 3-arylureaMDA-MB-23111.35Aromatase Inhibition[3]
4f Imidazole-basedA549 (Lung)7.5ABL1 Kinase Inhibition[4]
4f Imidazole-basedHeLa (Cervical)9.3ABL1 Kinase Inhibition[4]
4f Imidazole-basedMCF-7 (Breast)8.9ABL1 Kinase Inhibition[4]
I-1 2-(phenylamino)-33.61 (COX-2 IC50)COX-2/Topo I Inhibition[5]

Data synthesized from multiple sources for comparative purposes.[3][4][5] The specific values and cell lines vary across studies, highlighting the importance of standardized testing for direct comparison.

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Diverse Mechanisms: N-arylbenzamides target a wide array of anticancer pathways, including histone deacetylases (HDACs), aromatase, ABL1 kinase, and cyclooxygenase-2 (COX-2)/topoisomerase I.[3][4][5]

  • Substituent Effects: The nature of the N-aryl substituent is a critical determinant of both the potency and the mechanism of action. For example, the introduction of a 3-arylurea moiety confers aromatase inhibitory activity.[3]

  • Broad Spectrum Potential: Certain derivatives have demonstrated activity against a diverse range of cancer cell lines, including those from breast, lung, and cervical cancers, suggesting a broad therapeutic window.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow for the MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_incubation MTT Incubation & Formazan Formation cluster_analysis Solubilization & Measurement P1 Seed cancer cells in a 96-well plate and allow to adhere overnight. P2 Treat cells with various concentrations of N-arylbenzamide compounds. P1->P2 I1 Add MTT reagent to each well. P2->I1 I2 Incubate for 2-4 hours to allow formazan crystal formation. I1->I2 A1 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. I2->A1 A2 Measure the absorbance at ~570 nm using a plate reader. A1->A2

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with a range of concentrations of the N-arylbenzamide compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Mechanisms of Anticancer Action

The versatility of the N-arylbenzamide scaffold allows for its interaction with multiple biological targets, leading to a variety of anticancer mechanisms. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of topoisomerase II.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and are crucial for cell division. N-arylbenzamide derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition cluster_pathway Tubulin Polymerization Pathway cluster_inhibition Inhibition by N-arylbenzamides Tubulin Tubulin Dimers Microtubule Microtubule Formation (Polymerization) Tubulin->Microtubule Spindle Mitotic Spindle Assembly Microtubule->Spindle Division Cell Division Spindle->Division Arrest G2/M Phase Arrest Inhibitor N-arylbenzamide Compound Inhibitor->Microtubule Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by N-arylbenzamides.

Inhibition of Topoisomerase II

Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. Some N-arylbenzamide compounds act as topoisomerase II inhibitors. They stabilize the covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptosis.

TopoII_Inhibition cluster_pathway Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by N-arylbenzamides TopoII Topoisomerase II DNA_binding Binds to DNA TopoII->DNA_binding Cleavage Creates Double-Strand Break DNA_binding->Cleavage Religation Re-ligates DNA Cleavage->Religation DSB DNA Double-Strand Breaks Release Releases DNA Religation->Release Inhibitor N-arylbenzamide Compound Inhibitor->Religation Inhibits DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Inhibition of Topoisomerase II by N-arylbenzamides.

Conclusion

N-arylbenzamide compounds represent a versatile and promising class of molecules with significant potential in the development of new antimicrobial and anticancer therapies. Their biological activity is highly tunable through chemical modification, allowing for the optimization of potency and selectivity. The standardized evaluation of these compounds through robust in vitro assays, such as MIC and MTT, is crucial for establishing structure-activity relationships and identifying lead candidates for further development. A thorough understanding of their mechanisms of action, including the inhibition of key cellular targets like bacterial enzymes, tubulin, and topoisomerase II, provides a rational basis for the design of next-generation N-arylbenzamide-based drugs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important chemical scaffold.

References

A Comparative Spectroscopic Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth spectroscopic analysis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a compound of interest in medicinal chemistry due to the versatile reactivity and biological applications of the boronic acid moiety.[1][2] While specific experimental data for this exact molecule is not widely published, this guide will establish its expected spectroscopic characteristics based on the well-documented analysis of its core components: the phenylboronic acid group and the N-aryl amide linkage.

This guide will compare these predicted spectroscopic signatures with experimental data from simpler, yet structurally relevant, phenylboronic acid derivatives. This comparative approach offers a robust framework for researchers to interpret their own experimental data for novel boronic acid compounds.

The Structural Significance of this compound

The unique features of this compound stem from the combination of a phenylboronic acid, a known pharmacophore that can form reversible covalent bonds with diols present in biological systems, and a substituted N-phenyl amide.[3][4] This structure allows for potential interactions with biological targets through both the boronic acid and the substituted aromatic ring, making it a candidate for various therapeutic applications, including as an enzyme inhibitor.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹¹B NMR will provide critical information.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the arrangement of all hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (ppm) Rationale
B(OH)₂8.0 - 8.5 (broad singlet)The acidic protons of the boronic acid group are typically deshielded and often appear as a broad signal that can exchange with D₂O.
Aromatic (protons on boronic acid ring)7.8 - 8.2 (multiplet)These protons are influenced by the electron-withdrawing nature of both the boronic acid and the amide linkage, shifting them downfield.
Aromatic (protons on dimethylphenyl ring)7.0 - 7.3 (multiplet)The chemical shifts of these protons are influenced by the methyl and amide substituents.
NH (amide)9.5 - 10.5 (broad singlet)The amide proton is significantly deshielded due to resonance and hydrogen bonding, appearing as a broad singlet.
CH₃ (dimethyl)2.1 - 2.4 (singlets)The two methyl groups on the phenyl ring will appear as distinct singlets in this region.

Comparison with Phenylboronic Acid: For unsubstituted phenylboronic acid, the aromatic protons typically appear between 7.3 and 7.8 ppm.[6] The presence of the electron-withdrawing carbamoyl group at the 4-position in our target molecule is expected to shift the signals of the adjacent aromatic protons further downfield.

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is a crucial technique for characterizing boronic acids and their derivatives.[7][8] The chemical shift of the boron atom is highly sensitive to its hybridization state.

Boron Species Expected ¹¹B Chemical Shift (ppm) Hybridization
Trigonal Boronic Acid+28 to +30sp²
Tetrahedral Boronate Ester+5 to +15sp³

The ¹¹B NMR spectrum of this compound in a non-coordinating solvent is expected to show a single broad resonance in the +28 to +30 ppm range, characteristic of a trigonal sp² hybridized boron atom.[9] Upon addition of a diol, such as fructose or catechol, a new, sharper signal will appear upfield (between +5 and +15 ppm), indicating the formation of a tetrahedral sp³ hybridized boronate ester.[3][8] This shift is a definitive indicator of diol binding.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (boronic acid)3200 - 3600 (broad)Stretching, often indicative of hydrogen bonding.[10]
N-H (amide)3300 - 3500 (sharp)Stretching.
C=O (amide I)1650 - 1680 (strong)Stretching.
N-H (amide II)1510 - 1550Bending.
B-O1310 - 1380 (strong)Asymmetric stretching.[10][11]
C-N (amide)1200 - 1300Stretching.

Comparison with Phenylboronic Acid: The IR spectrum of phenylboronic acid is dominated by a broad O-H stretch and a strong B-O stretch.[12][13] The spectrum of this compound will have additional characteristic peaks for the amide functional group (C=O and N-H stretches), which will be absent in the simpler phenylboronic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

For this compound (Molecular Formula: C₁₅H₁₆BNO₃, Molecular Weight: 269.11 g/mol ), the following would be expected in an Electrospray Ionization (ESI) mass spectrum:

  • Positive Ion Mode: An [M+H]⁺ peak at m/z 270.1.

  • Negative Ion Mode: An [M-H]⁻ peak at m/z 268.1.

A common observation with boronic acids in mass spectrometry is the loss of water, or the formation of cyclic anhydrides (boroxines), which may lead to corresponding peaks in the spectrum.[14] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments.

Comparison with 4-(Dimethylcarbamoyl)phenylboronic acid: This commercially available analog (Molecular Formula: C₉H₁₂BNO₃, Molecular Weight: 193.01 g/mol ) would show an [M+H]⁺ peak at m/z 194.0 and an [M-H]⁻ peak at m/z 192.0.[15] The fragmentation patterns would differ due to the absence of the 2,3-dimethylphenyl group.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acid derivatives typically exhibit absorption maxima (λ_max) in the UV region.

The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic rings. The conjugation between the phenyl rings through the amide linkage will likely result in a λ_max between 250 and 300 nm. The exact position of the λ_max can be influenced by the solvent polarity.[4]

Comparison with Phenylboronic Acid: Phenylboronic acid itself has a λ_max around 220 nm and a weaker absorption around 265 nm. The extended conjugation in this compound is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent phenylboronic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of boronic acid derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak.

  • ¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a boron-observe probe. Use a quartz NMR tube to avoid background signals from borosilicate glass.[7] Reference the spectrum to an external standard of BF₃·OEt₂.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquisition: Acquire the spectrum in both positive and negative ion modes over an appropriate m/z range.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.

  • Acquisition: Record the absorbance spectrum over a range of 200-800 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Visualizing the Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Report Final Report & Guide Comparison->Final_Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel boronic acid derivative.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic properties of this compound, grounded in the established principles of spectroscopic analysis and comparison with known analogs. By understanding the characteristic signatures in NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify and characterize this and other novel boronic acid derivatives, accelerating their research and development efforts in medicinal chemistry. The interplay of the boronic acid moiety and the substituted amide structure presents a rich field for spectroscopic investigation, and the methodologies outlined here provide a solid foundation for such explorations.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (CAS No. 913835-36-6). The following protocols are rooted in established laboratory safety principles and specific data pertaining to boronic acid derivatives, designed to ensure your safety and the integrity of your research. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Understanding the Hazards: A Proactive Approach to Safety

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure. Boronic acids as a class, while invaluable in synthetic chemistry, can be hygroscopic and require careful handling to avoid inhalation of dust or contact with skin and eyes.[2][3]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure control should be robust engineering solutions.

  • Chemical Fume Hood: All weighing and handling of this compound as a solid should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates.[3][6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4][5][7]

Personal Protective Equipment (PPE): A Mandated Barrier

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required equipment, the rationale for its use, and recommended specifications.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]Protects against dust particles and accidental splashes that can cause serious eye irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[4][5]Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[5][6]
Body Protection A laboratory coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron is advised.[4][5]Protects the skin on the arms and torso from accidental spills.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. If there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][5][6]Prevents the inhalation of fine particles that can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for safety.

Preparation:

  • Confirm that the chemical fume hood is functioning correctly.

  • Ensure the work area is clean and uncluttered.[5]

  • Verify the location and functionality of the nearest eyewash station and safety shower.[5]

  • Assemble all necessary equipment and reagents before bringing the this compound into the hood.

Handling:

  • Don all required PPE as outlined in the table above.

  • Carefully open the container, avoiding the generation of dust.[2][5]

  • Use a spatula for transferring the solid compound.[5]

  • Keep the container tightly closed when not in use.[2][5][8]

Post-Handling:

  • Decontaminate any equipment that came into contact with the chemical.

  • Wipe down the work surface within the fume hood.

  • Properly dispose of all contaminated waste (see Disposal Plan).

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.[4][5][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][9] Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[1][9][11] If skin irritation occurs, seek medical advice.[7][9]

  • Inhalation: Move the affected person to fresh air immediately.[1][2][9] If breathing is difficult, provide oxygen.[1][2] Seek medical attention if symptoms persist.[9]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water if the person is conscious.[2][6][9] Seek immediate medical attention.[9][10]

Spill Response Workflow

In the case of a spill, a structured response is necessary to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Ventilate Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully Collect Material Contain->Collect Package Package in Labeled Waste Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[4][5]

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6][12] Do not dispose of this chemical down the drain.[6][11]

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.